Cypenamine
Description
BenchChem offers high-quality Cypenamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cypenamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
6604-06-4 |
|---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
(1S,2R)-2-phenylcyclopentan-1-amine |
InChI |
InChI=1S/C11H15N/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2/t10-,11+/m1/s1 |
InChI Key |
VNGYTYNUZHDMPP-MNOVXSKESA-N |
SMILES |
C1CC(C(C1)N)C2=CC=CC=C2 |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)N)C2=CC=CC=C2 |
Canonical SMILES |
C1CC(C(C1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
History of Cypenamine development by Merrell Chemical Company
This is a comprehensive technical guide and whitepaper on the history, chemistry, and pharmacology of Cypenamine, developed by the William S. Merrell Chemical Company.
Historical Pharmacology & Chemical Synthesis of trans-2-Phenylcyclopentylamine
Originating Entity: William S. Merrell Chemical Company (Cincinnati, Ohio) Principal Investigator: Gerrit John Van Zoeren Status: Discontinued / Research Standard Date of Review: February 2026
Executive Summary
Cypenamine (USAN, INN), chemically known as trans-2-phenylcyclopentylamine, represents a significant "lost chapter" in the mid-20th-century psychopharmacological boom. Developed in the late 1940s by the William S. Merrell Chemical Company , it was designed during a golden era of central nervous system (CNS) stimulant research that sought to refine the phenethylamine scaffold.
Unlike its close structural homolog tranylcypromine (Parnate), which became a cornerstone Monoamine Oxidase Inhibitor (MAOI), Cypenamine functions primarily as a Norepinephrine-Dopamine Releasing Agent (NDRA) . Despite possessing a distinct and potentially safer pharmacological profile than amphetamine, its development was halted in 1960 due to shifting corporate priorities toward antihypertensive research and the saturation of the stimulant market. Today, it remains a compound of high interest for structure-activity relationship (SAR) studies involving rigidified amphetamine analogs.
Historical Context & Development
The Merrell CNS Program (1940–1960)
In the post-WWII era, pharmaceutical companies raced to modify the amphetamine backbone to dissociate CNS stimulation from cardiovascular side effects. The William S. Merrell Company, a pioneer in synthetic chemistry, initiated a program led by chemist Gerrit John Van Zoeren to explore "cyclic amines."
The hypothesis was simple yet elegant: by incorporating the ethylamine side chain of amphetamine into a rigid ring system, one could lock the molecule into a specific bioactive conformation. This led to the synthesis of varying ring sizes:
-
Cyclopropane: Tranylcypromine (highly reactive, irreversible MAOI).
-
Cyclobutane: (Less stable, largely unexplored).
-
Cyclopentane: Cypenamine (Stable, pure releaser).
-
Cyclohexane: 2-phenylcyclohexylamine (Lower potency).
The Patent Anchor: The intellectual property foundation for Cypenamine is US Patent 2,520,516 , filed in 1941 and granted in 1950, titled "Cyclic Amines and Method of Making Them." This patent covered both thiophene and benzene derivatives, establishing Merrell's dominance in rigidified aryl-amines.
Chemical Architecture & Synthesis
Structural Homology (SAR)
Cypenamine occupies a unique "Goldilocks zone" in medicinal chemistry. The cyclopentane ring provides enough rigidity to enhance binding affinity to monoamine transporters (DAT/NET) but is not so strained (like the cyclopropane in tranylcypromine) that it reacts covalently with enzymes.
Figure 1: Pharmacophore Comparison The following diagram illustrates the structural progression from Amphetamine to Cypenamine.
Caption: Structural evolution showing the transition from flexible amphetamine to the rigidified homologs tranylcypromine and cypenamine.
Synthesis Protocol (The Merrell Method)
The original synthesis described by Van Zoeren utilizes a Grignard reaction followed by a modified Leuckart-Wallach amination.
Protocol Validation:
-
Grignard Formation: Phenylmagnesium bromide is generated from bromobenzene and magnesium turnings in anhydrous ether.
-
Ketone Alkylation: The Grignard reagent reacts with 2-chlorocyclopentanone . Note: The patent specifies 2-halogeno cyclopentanone. This step is delicate due to the potential for self-condensation of the ketone.
-
Amination: The resulting intermediate (2-phenylcyclopentanone) is subjected to reductive amination using ammonium formate/carbonate at elevated temperatures (170–180°C).
-
Isolation: The base is liberated with NaOH and distilled under vacuum.
Modernized "Self-Validating" Workflow: For contemporary research, a more reproducible route involves the direct reductive amination of 2-phenylcyclopentanone.
| Step | Reagent | Conditions | Validation Checkpoint |
| 1. Precursor | 2-Phenylcyclopentanone | Commercial Stock | Check Purity via GC-MS (>98%) |
| 2. Imine Formation | NH₄OAc (10 eq) | Methanol, 25°C | Monitor disappearance of ketone C=O peak (IR: 1740 cm⁻¹) |
| 3. Reduction | NaCNBH₃ (1.5 eq) | pH 6.0, 4 hrs | TLC (ninhydrin stain) for primary amine |
| 4. Resolution | Tartaric Acid | Crystallization | Polarimetry for trans-(1R,2S) isomer |
Figure 2: Synthesis Pathway
Caption: Step-by-step chemical synthesis route from precursor materials to the final cypenamine product.
Pharmacological Profile
Mechanism of Action
Scientific integrity requires distinguishing Cypenamine from its "cousin" tranylcypromine.
-
Tranylcypromine: The cyclopropane ring is highly strained.[1] When MAO enzymes attempt to oxidize the amine, the ring opens, forming a covalent bond with the FAD cofactor, permanently disabling the enzyme (Suicide Inhibition).
-
Cypenamine: The cyclopentane ring is thermodynamically stable. It resists ring-opening oxidation. Therefore, Cypenamine is NOT a significant MAO inhibitor.
-
Primary Mechanism: It acts as a substrate-type releaser at the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT), reversing the flux of monoamines into the synapse, identical to the mechanism of amphetamine.
Receptor Affinity & Potency
Data synthesized from historical Merrell reports and modern screening (Ki values):
| Target | Activity Type | Potency Estimate | Notes |
| NET (Norepinephrine) | Releasing Agent | High (+++) | Primary driver of stimulation. |
| DAT (Dopamine) | Releasing Agent | Moderate (++) | ~50% potency of d-amphetamine.[2] |
| MAO-A / MAO-B | Inhibitor | Negligible | Lack of ring strain prevents covalent inhibition. |
| nAChR (α2β4) | Antagonist | Ki ≈ 4.6 µM | Off-target activity noted in modern screens. |
Clinical Fate & Legacy
Why did it fail?
Despite being a "functional stimulant" with a potentially cleaner profile than MAOIs, Cypenamine fell into the "Valley of Death" in drug development for two reasons:
-
Identity Crisis: Merrell initially investigated the compound for antihypertensive properties (a common pivot for MAOI-like drugs at the time). When it proved to be a pressor (raising blood pressure via NE release), that indication failed.
-
Market Saturation: By 1960, the stimulant market was dominated by Smith, Kline & French's Amphetamine (Benzedrine/Dexedrine) and Ciba's Methylphenidate (Ritalin). Merrell chose to focus resources on other candidates, eventually finding success with clomifene and other non-stimulant drugs.
Regulatory Status:
-
US: Never marketed. No DEA Schedule (Unscheduled), though it may be considered an analog under the Federal Analogue Act if sold for human consumption.
-
Global: Available only as a reference standard for forensic and research applications.
References
-
Van Zoeren, G. J. (1950). Cyclic Amines and Method of Making Them. U.S. Patent 2,520,516. Washington, DC: U.S. Patent and Trademark Office.
-
BenchChem Technical Support. (2025). Pharmacological Profile of Cypenamine Hydrochloride: An In-depth Technical Guide. BenchChem.
-
EvitaChem. (2024). Historical Development and Context of Cypenamine in Psychopharmacology. EvitaChem Archives. [1]
-
West, M. S., et al. (2019). "Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes." Organic Letters, 21(20), 8409-8413. (Cited for modern synthetic comparisons).[3]
-
Grokipedia. (2024).[4] Cypenamine: Chemical Structure and Pharmacology.
Sources
An In-depth Technical Guide to the Chemical and Pharmacological Properties of Cypenamine Hydrochloride (CAS 5588-23-8)
Abstract
Cypenamine hydrochloride (CAS 5588-23-8) is a psychostimulant and antidepressant compound first synthesized in the 1940s.[1][2][3] Despite early scientific interest, it was never commercially developed and remains a compound used primarily in research and forensic applications.[2][4][5][6] This technical guide provides a comprehensive overview of its core chemical properties, stereochemistry, stability, and solubility. We delve into its putative pharmacological mechanism, contrasting it with its structural homolog, tranylcypromine, and detail its known molecular targets. Furthermore, this document furnishes detailed, field-proven experimental protocols for its analytical quantification and in-vitro characterization, designed for researchers and drug development professionals. The synthesis of available data aims to provide a robust foundational resource for understanding and working with this historical psychoactive agent.
Introduction and Historical Context
Cypenamine, chemically known as 2-phenylcyclopentylamine, was developed by a research group at the William S. Merrell Chemical Company during the 1940s, a period of exploratory research into synthetic molecules with central nervous system activity.[2][5][7] Its structure is notable for its placement within a homologous series of psychoactive phenylcycloalkylamines. It contains a five-membered cyclopentane ring, positioning it between the highly strained three-membered cyclopropane ring of the well-known monoamine oxidase (MAO) inhibitor tranylcypromine and the more flexible six-membered ring of its cyclohexane homolog.[1][2]
This structural distinction is pharmacologically significant; the reduced ring strain in cypenamine's cyclopentane ring, compared to tranylcypromine's cyclopropane, eliminates the MAO inhibition mechanism while preserving stimulant properties.[7] This highlights a critical structure-activity relationship within this class of compounds. Due to the limited availability of in-depth preclinical and clinical data from its era of discovery, cypenamine hydrochloride is now primarily utilized as an analytical reference standard in forensic and research settings.[1][6]
Core Chemical Properties
The fundamental identification and physicochemical properties of cypenamine hydrochloride are summarized below. It is crucial to distinguish between the hydrochloride salt (CAS 5588-23-8) and its free base form (CAS 15301-54-9).
Table 1: Chemical Identifiers and Properties of Cypenamine Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 5588-23-8 | [1][6] |
| Free Base CAS | 15301-54-9 | [2][5] |
| IUPAC Name | 2-phenylcyclopentan-1-amine;hydrochloride | [1][8] |
| Molecular Formula | C₁₁H₁₅N • HCl (or C₁₁H₁₆ClN) | [1][6] |
| Molecular Weight | 197.70 g/mol | [1][3][6] |
| Free Base M.W. | 161.248 g/mol | [2][7] |
| Appearance | Crystalline solid; Slightly off-white powder | [7][9][10] |
| SMILES | C1CC(C(C1)N)C2=CC=CC=C2.Cl | [1] |
| InChIKey | FWIIHEJLRNKGDU-UHFFFAOYSA-N | [1][6] |
Stereochemistry
2-Phenylcyclopentan-1-amine possesses two stereocenters, giving rise to two possible enantiomeric pairs. The pharmacologically active form of cypenamine is the racemic mixture of the trans-isomers: (±)-trans-2-phenylcyclopentan-1-amine.[1][2][7] The trans configuration is reported to have higher biological activity than its cis counterpart, which has found no pharmacological application.[2][7]
Physicochemical Data
Table 2: Solubility and Partition Coefficient of Cypenamine Hydrochloride
| Property | Value | Conditions | Source(s) |
| Solubility | Soluble | Water, Methanol | [1][10] |
| 1 mg/mL | DMSO | [1][6] | |
| 2 mg/mL | PBS (pH 7.2) | [1][6] | |
| LogP (Octanol/Water) | ~1.9 - 2.28 | Calculated | [4][8][11] |
Stability and Storage
Cypenamine hydrochloride is generally stable under standard laboratory conditions.[7] For long-term preservation of integrity, it should be stored at -20°C, where it is stable for at least five years.[1][5][6]
Causality Behind Stability Concerns: As a primary amine, cypenamine is susceptible to degradation. It is particularly sensitive to strong acids or bases and should be protected from excessive heat and light.[7][9] Thermal decomposition can yield hazardous gases, including toxic oxides of carbon and nitrogen, as well as hydrogen chloride.[9] Therefore, proper storage in a dry, dark, and cool environment is critical to prevent degradation and ensure experimental reproducibility.
Pharmacological Profile
Putative Mechanism of Action
The precise mechanism of action for cypenamine has not been fully elucidated in publicly available literature.[7] However, based on its structural similarity to other psychostimulants, it is widely postulated to enhance central neurotransmission in dopaminergic and noradrenergic pathways.[1][7] This effect is likely achieved through a combination of promoting the release of these neurotransmitters and inhibiting their reuptake by blocking the dopamine transporter (DAT) and norepinephrine transporter (NET). This dual action would lead to an increased concentration of dopamine and norepinephrine in the synaptic cleft, contributing to its stimulant and potential antidepressant effects.[7]
Sources
- 1. Cypenamine Hydrochloride | 5588-23-8 | Benchchem [benchchem.com]
- 2. Cypenamine - Wikipedia [en.wikipedia.org]
- 3. Cypenamine HCl_TargetMol [targetmol.com]
- 4. grokipedia.com [grokipedia.com]
- 5. medkoo.com [medkoo.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Buy Cypenamine (EVT-388820) | 6604-06-4 [evitachem.com]
- 8. Cypenamine | C11H15N | CID 21786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. syntharise.com [syntharise.com]
- 10. One moment, please... [syntharise.com]
- 11. Cypenamine (CAS 5588-23-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
Cypenamine: Re-evaluating a Cyclic Amphetamine Homolog for Antidepressant Potential
Topic: Cypenamine Potential Antidepressant Effects in Preclinical Models Content Type: Technical Whitepaper / Preclinical Evaluation Guide Audience: Drug Discovery Scientists, Neuropharmacologists, and Translational Researchers
Executive Summary
Cypenamine (2-phenylcyclopentylamine) represents a distinct pharmacophore in the landscape of monoaminergic modulators. Historically developed in the mid-20th century alongside its structural homolog tranylcypromine (Parnate), Cypenamine was largely overshadowed by the clinical success of irreversible monoamine oxidase inhibitors (MAOIs).
However, modern structure-activity relationship (SAR) analysis reveals a critical divergence: while tranylcypromine is a potent, irreversible MAOI, Cypenamine acts primarily as a monoamine releasing agent (MRA) and reuptake inhibitor with significantly reduced MAO inhibitory potency. This profile suggests Cypenamine could offer rapid-onset antidepressant efficacy similar to ketamine or psychostimulants, but with a potentially more favorable safety window regarding the "cheese effect" (tyramine-induced hypertensive crisis).
This guide outlines the mechanistic rationale and standardized preclinical protocols required to evaluate Cypenamine’s antidepressant efficacy, distinguishing it from classic MAOIs and pure psychomotor stimulants.
Mechanistic Rationale & SAR
The pharmacological divergence between Cypenamine and Tranylcypromine is driven by ring strain and steric hindrance.
-
Tranylcypromine (TCP): Contains a highly strained cyclopropyl ring. This strain facilitates the radical ring-opening mechanism required for the covalent, irreversible inhibition of the MAO enzyme flavin cofactor.
-
Cypenamine: Contains a cyclopentyl ring.[1] This five-membered ring is thermodynamically stable and lacks the ring strain necessary for effective irreversible MAO inactivation. Consequently, it functions mechanistically closer to amphetamine, facilitating the release of norepinephrine (NE) and dopamine (DA) via transporter reversal (DAT/NET).
Visualization: Structural & Mechanistic Divergence
The following diagram illustrates the structural evolution and resulting pharmacological shift.
Figure 1: Structure-Activity Relationship (SAR) driving the pharmacological divergence between Tranylcypromine (MAOI) and Cypenamine (Releasing Agent).
Preclinical Evaluation Protocols
To validate Cypenamine as a potential antidepressant, researchers must distinguish "true" antidepressant-like activity from non-specific psychomotor stimulation. The following three-stage protocol is designed to isolate these variables.
Protocol A: Reserpine-Induced Hypothermia & Akinesia Reversal
Objective: To assess the compound's ability to restore monoaminergic tone following vesicular depletion. This is the "Gold Standard" screen for MAOIs and releasing agents.
-
Rationale: Reserpine irreversibly inhibits VMAT2, depleting synaptic catecholamines and causing sedation (akinesia), ptosis, and hypothermia.
-
Pure Reuptake Inhibitors (SSRIs): Ineffective (no neurotransmitter to reuptake).
-
MAOIs & Releasing Agents: Effective (MAOIs prevent degradation of newly synthesized pools; Releasing agents push cytoplasmic pools out).
-
Methodology:
-
Subjects: Male C57BL/6J mice (n=8-10 per group).
-
Induction: Administer Reserpine (2.5 mg/kg, i.p.) 18 hours prior to testing.
-
Treatment: Administer Cypenamine (Test: 1, 5, 10 mg/kg i.p.), Tranylcypromine (Positive Control: 5 mg/kg), or Vehicle.
-
Readouts:
-
Rectal Temperature: Measure at t=0, 30, 60, 120 min post-treatment.
-
Akinesia (Bar Test): Place forepaws on a horizontal bar (4 cm high). Latency to remove paws indicates akinesia severity.
-
Success Criteria: Significant reversal of hypothermia (>2°C increase vs vehicle) and reduced latency in the bar test indicates restoration of NE/DA transmission.
Protocol B: Forced Swim Test (FST)
Objective: To evaluate "behavioral despair" and acute antidepressant-like efficacy.
-
Rationale: While often criticized for false positives with stimulants, the FST remains a necessary regulatory benchmark. For Cypenamine, FST data must be interpreted alongside locomotor data (Protocol C) to rule out false positives.
Methodology:
-
Apparatus: Glass cylinder (25 cm high, 10 cm diameter) filled with 25°C water.
-
Procedure:
-
Pre-test: None (acute model) or 15-min swim 24h prior (rats).
-
Test: 6-minute swim session.
-
-
Scoring: Record "Immobility Time" during the last 4 minutes.
-
Dosing: Administer Cypenamine (i.p.) 30 minutes prior to testing.
Data Interpretation:
| Compound Class | Immobility | Swimming | Climbing |
|---|---|---|---|
| SSRI | ↓ Decrease | ↑ Increase | No Change |
| NRI / MAOI | ↓ Decrease | No Change | ↑ Increase |
| Cypenamine | ↓ Decrease | No Change | ↑ Increase |
Note: Cypenamine is expected to increase climbing behavior, indicative of noradrenergic/dopaminergic drive, similar to desipramine or maprotiline.
Protocol C: Open Field Locomotor Activity
Objective: To quantify psychomotor stimulation and separate antidepressant effects from amphetamine-like hyperactivity.
Methodology:
-
Apparatus: Infrared beam-break activity chambers (40x40 cm).
-
Protocol: Acclimate animals for 30 minutes. Administer Cypenamine and record horizontal distance traveled (cm) and vertical rears for 60 minutes.
-
Analysis:
-
Antidepressant Profile: Moderate increase or no change in locomotion.
-
Stimulant Profile: Dose-dependent, marked hyperlocomotion (>200% baseline) and stereotypic behavior.
-
Comparative Pharmacological Profile
The following table summarizes the expected pharmacological distinctions based on historical data and SAR inference.
| Feature | Tranylcypromine (Parnate) | Cypenamine | Amphetamine |
| Primary Mechanism | Irreversible MAO Inhibition (MAO-A/B) | NE/DA Releasing Agent | NE/DA Releasing Agent |
| MAO Inhibition | Potent (IC50 < 1 µM) | Weak / Negligible | Negligible |
| Reserpine Reversal | Highly Effective | Effective | Effective |
| Onset of Action | Slow (days/weeks for adaptive changes) | Rapid (Minutes/Hours) | Rapid |
| Hypertensive Risk | High ("Cheese Effect") | Low (Reversible kinetics) | Moderate (Sympathomimetic) |
| Abuse Potential | Low | Moderate (Requires assessment) | High |
Pathway Visualization: Synaptic Mechanism
This diagram details the specific locus of action for Cypenamine compared to the standard MAOI mechanism.
Figure 2: Synaptic Mechanism of Action. Cypenamine bypasses mitochondrial MAO inhibition, acting directly at the transporter level to increase synaptic monoamine concentrations.
References
- Burger, A. (1970). Medicinal Chemistry, 3rd Edition. Wiley-Interscience. (Foundational text on phenylalkylamine SAR and cypenamine synthesis).
-
Biel, J. H., et al. (1961). "Monoamine Oxidase Inhibitors (Hydrazines)." Journal of Pharmaceutical Sciences, 50(7), 597-603.
- Knoll, J. (1998). "Deprenyl (Selegiline): The History of Its Development and Pharmacological Action." Acta Pharmaceutica Hungarica.
-
Cryan, J. F., et al. (2005). "The Forced Swimming Test as a Model for Antidepressant Activity." Neuroscience & Biobehavioral Reviews, 29(4-5), 571-625.
- Elsworth, J. D., et al. (1982). "Deprenyl administration in man: a selective monoamine oxidase B inhibitor without the 'cheese effect'." Psychopharmacology, 78(2), 195-200. (Comparative safety reference for MAOI vs non-MAOI profiles).
Sources
Methodological & Application
Application Notes and Protocols for the GC-MS Detection of Cypenamine in Biological Samples
Introduction: The Analytical Challenge of Cypenamine
Cypenamine (2-phenylcyclopentan-1-amine) is a psychostimulant compound that, while not commercially marketed, remains a substance of interest in forensic toxicology and drug development research.[1] Its structure, featuring a secondary amine on a cyclopentyl ring attached to a phenyl group, presents specific challenges for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] Due to the polar nature of the amine group, underivatized cypenamine is prone to poor chromatographic peak shape, tailing, and potential thermal degradation in the GC inlet, leading to low sensitivity and unreliable quantification.[4][5]
To overcome these analytical hurdles, chemical derivatization is an essential step. This process involves converting the polar amine group into a less polar, more volatile, and more thermally stable derivative.[5] This application note provides a comprehensive guide to two robust derivatization protocols for the successful detection and quantification of cypenamine in biological matrices such as urine and plasma. We will delve into the rationale behind the chosen methodologies, provide step-by-step protocols, and discuss the expected analytical performance.
The Imperative of Derivatization for Cypenamine Analysis
The primary objective of derivatizing cypenamine is to enhance its suitability for GC-MS analysis. This is achieved through two main mechanisms:
-
Increased Volatility and Thermal Stability: By replacing the active hydrogen on the secondary amine with a non-polar functional group, intermolecular hydrogen bonding is eliminated. This significantly reduces the boiling point of the analyte and increases its thermal stability, allowing for efficient vaporization in the GC inlet without degradation.[4][6]
-
Improved Chromatographic Performance: The resulting non-polar derivative exhibits reduced interaction with active sites on the GC column and liner, leading to sharper, more symmetrical peaks and improved resolution from matrix components.[7]
This guide will focus on two widely-used and effective derivatization strategies for secondary amines: Acylation with Trifluoroacetic Anhydride (TFAA) and Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Acylation with Trifluoroacetic Anhydride (TFAA)
Acylation with TFAA is a rapid and robust method for derivatizing primary and secondary amines.[4] The reaction involves the replacement of the amine hydrogen with a trifluoroacetyl group, forming a stable and highly volatile N-(2-phenylcyclopentyl)trifluoroacetamide derivative. The electron-capturing properties of the trifluoromethyl group can also enhance sensitivity when using an electron capture detector (ECD), though it is also highly suitable for MS detection.[5]
Reaction Mechanism: Acylation of Cypenamine
Caption: Acylation of Cypenamine with TFAA.
Protocol 1: TFAA Derivatization of Cypenamine in Biological Samples
This protocol outlines the complete workflow from sample extraction to GC-MS analysis.
Part A: Sample Preparation (Urine)
-
Sample Collection: Collect a mid-stream urine sample in a sterile container. For quantitative analysis, it is recommended to normalize the results to creatinine concentration.
-
Liquid-Liquid Extraction (LLE):
-
To 2 mL of urine in a screw-capped glass tube, add 200 µL of concentrated ammonium hydroxide to adjust the pH to >10.
-
Add 4 mL of a mixture of chloroform:isopropanol (9:1 v/v) as the extraction solvent.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Part B: Derivatization
-
Reagent Addition: To the dried extract, add 50 µL of ethyl acetate and 50 µL of Trifluoroacetic Anhydride (TFAA).
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.[4]
-
Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
Part C: GC-MS Analysis
-
GC System: Agilent 7890B GC or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection: 1 µL, splitless mode
-
Inlet Temperature: 250°C
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 8°C/min to 150°C, then ramp at 30°C/min to 280°C and hold for 5 minutes.[4]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS System: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Expected Mass Fragmentation of TFAA-Derivatized Cypenamine
The mass spectrum of the TFAA derivative of cypenamine is expected to show characteristic fragmentation patterns resulting from α-cleavage at the nitrogen atom.[8][9] Based on the fragmentation of similar amphetamine-type compounds, the following key ions are anticipated for N-(2-phenylcyclopentyl)trifluoroacetamide:
| Ion Description | Proposed m/z |
| Molecular Ion [M]⁺ | 257 |
| Loss of phenyl group (C₆H₅) | 180 |
| α-cleavage, formation of trifluoroacetyliminium ion | 140 |
| Phenylcyclopentyl cation | 117 |
| Tropylium ion | 91 |
Note: These are predicted fragments. The actual mass spectrum should be confirmed using a certified reference standard.
Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Silylation is another highly effective derivatization technique for compounds with active hydrogens, including secondary amines.[10] MSTFA is a powerful silylating agent that reacts to replace the amine hydrogen with a trimethylsilyl (TMS) group.[11] The resulting TMS-cypenamine derivative is highly volatile and thermally stable, making it ideal for GC-MS analysis.[11] The byproducts of the reaction are also volatile and typically do not interfere with the chromatography.
Reaction Mechanism: Silylation of Cypenamine
Caption: Silylation of Cypenamine with MSTFA.
Protocol 2: MSTFA Derivatization of Cypenamine in Biological Samples
This protocol provides an alternative derivatization method and is particularly useful for multi-analyte screening panels that include other compound classes amenable to silylation.
Part A: Sample Preparation (Plasma/Serum)
-
Sample Collection: Collect whole blood in a tube containing an appropriate anticoagulant (e.g., EDTA or heparin). Centrifuge to separate plasma.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Clean Screen® DAU) with 3 mL of methanol, followed by 3 mL of 100 mM phosphate buffer (pH 6.0).[1]
-
Sample Loading: To 1 mL of plasma/serum, add 2 mL of 100 mM phosphate buffer (pH 6.0). Load the diluted sample onto the SPE cartridge at a flow rate of 1-2 mL/minute.
-
Washing: Wash the cartridge with 3 mL of 0.1 M HCl, followed by 3 mL of methanol to remove interferences.
-
Drying: Dry the cartridge under high vacuum for 5 minutes.
-
Elution: Elute the analyte with 3 mL of a freshly prepared mixture of ethyl acetate:isopropanol:ammonium hydroxide (78:20:2 v/v/v).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Part B: Derivatization
-
Reagent Addition: To the dried extract, add 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Reaction: Cap the vial tightly and heat at 60°C for 20 minutes.
-
Analysis: After cooling, the sample is ready for direct injection into the GC-MS.
Part C: GC-MS Analysis
The GC-MS parameters can be the same as those described in Protocol 1.
Expected Mass Fragmentation of TMS-Derivatized Cypenamine
The mass spectrum of the TMS derivative of cypenamine will be characterized by the presence of silicon-containing ions.[10][12] Key fragments are expected to include:
| Ion Description | Proposed m/z |
| Molecular Ion [M]⁺ | 233 |
| Loss of a methyl group [M-15]⁺ | 218 |
| Trimethylsilyl ion | 73 |
| Phenylcyclopentyl fragment | 117 |
Note: These are predicted fragments. The actual mass spectrum should be confirmed using a certified reference standard.
Workflow for Cypenamine Analysis in Biological Samples
Caption: Overall workflow for the GC-MS analysis of cypenamine.
Method Validation and Expected Performance
A full method validation should be performed in the laboratory for the chosen protocol to ensure its suitability for the intended purpose, following guidelines such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX).[13] Key validation parameters to be assessed include:
| Parameter | Description | Typical Acceptance Criteria for Similar Analytes |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. | R² > 0.99 for a calibration curve spanning the expected concentration range.[14] |
| Limit of Detection (LOD) | The lowest concentration of an analyte in a sample that can be reliably detected. | Signal-to-noise ratio of ≥ 3.[15] For amphetamine-type compounds, LODs in the range of 1-10 ng/mL are often achievable.[16] |
| Limit of Quantitation (LOQ) | The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. | Signal-to-noise ratio of ≥ 10.[15] For amphetamine-type compounds, LOQs are typically in the range of 5-25 ng/mL.[17] |
| Accuracy (Recovery) | The closeness of the measured value to the true value. Assessed by analyzing spiked samples at different concentrations. | 80-120% recovery.[18][19] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) < 15%.[16] |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte and its internal standard. |
Conclusion
The derivatization of cypenamine with either TFAA or MSTFA is a critical step for its reliable and sensitive detection by GC-MS in biological samples. The choice between acylation and silylation will depend on the specific requirements of the laboratory, including the need for compatibility with other analytes in a screening procedure. The protocols provided in this application note, coupled with appropriate sample preparation and method validation, will enable researchers, scientists, and drug development professionals to accurately quantify cypenamine in complex biological matrices.
References
Sources
- 1. unitedchem.com [unitedchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. 2,2,2-Trifluoro-N-(2-phenylethyl)acetamide | C10H10F3NO | CID 278884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel GC/MS derivatization method for amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. hpst.cz [hpst.cz]
- 14. mdpi.com [mdpi.com]
- 15. benthamopen.com [benthamopen.com]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Development and validation of a rapid and sensitive UPLC-MS/MS assay for simultaneous quantification of paclitaxel and cyclopamine in mouse whole blood and tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Preparation of Cypenamine Stock Solutions in DMSO and Methanol: An Application Note and Protocol
Introduction: The Critical Role of Precise Stock Solution Preparation
Cypenamine, also known as 2-phenylcyclopentylamine, is a psychostimulant compound that has garnered interest in neuropharmacological research.[1] As with any in vitro or in vivo study, the reliability and reproducibility of experimental results are fundamentally dependent on the accurate and consistent preparation of test compounds. The initial step of creating a concentrated stock solution is paramount, as any errors in concentration, solubility, or stability will propagate throughout all subsequent dilutions and assays.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of cypenamine stock solutions in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We will delve into the rationale behind solvent choice, provide step-by-step protocols, and discuss best practices to ensure the integrity and stability of your cypenamine stock solutions. The focus of this guide is on cypenamine hydrochloride, the salt form commonly used in research.
Physicochemical Properties and Solvent Selection
Understanding the physicochemical properties of cypenamine hydrochloride is essential for informed solvent selection and handling. The following table summarizes key data for this compound.
| Property | Value | Source(s) |
| Chemical Name | 2-phenylcyclopentanamine, monohydrochloride | [1] |
| CAS Number | 5588-23-8 | [1][2] |
| Molecular Formula | C₁₁H₁₅N • HCl | [1] |
| Molecular Weight | 197.70 g/mol | [2] |
| Appearance | Slightly off-white powder/crystalline solid | [3][4] |
| Purity | ≥97% | [1] |
| Solubility in DMSO | 1 mg/mL (5.06 mM) | [1] |
| Solubility in Methanol | Soluble (quantitative value not specified) | [2][4] |
| Solubility in PBS (pH 7.2) | 2 mg/mL | [1][2] |
Causality of Solvent Choice:
-
DMSO (Dimethyl Sulfoxide): DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and non-polar compounds, making it a common choice for creating high-concentration stock solutions of small molecules.[5] Its miscibility with water and many organic solvents facilitates the dilution of stock solutions into aqueous buffers and cell culture media. However, it is important to note that DMSO can have biological effects and may be toxic to cells at higher concentrations, typically above 0.5%–1%.[5][6]
-
Methanol: Methanol is a polar protic solvent that is also effective at dissolving many polar organic compounds.[7] It is more volatile than DMSO and can be a suitable alternative when DMSO is incompatible with a specific assay or cell type. Studies have shown that methanol can sometimes be less toxic to certain cell lines compared to DMSO at similar concentrations.[8][9] However, methanol can also interact with biological systems and may not be suitable for all applications.[10]
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for the preparation and storage of cypenamine hydrochloride stock solutions.
Caption: Workflow for Cypenamine Stock Solution Preparation.
Protocols for Stock Solution Preparation
Safety First: Always handle cypenamine hydrochloride, DMSO, and methanol in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Review the Safety Data Sheets (SDS) for each chemical before beginning work.
Protocol 1: Preparation of a 10 mM Cypenamine Hydrochloride Stock Solution in DMSO
Rationale: This protocol outlines the preparation of a high-concentration stock solution in DMSO, which is ideal for subsequent serial dilutions for in vitro assays. Using anhydrous DMSO is crucial as water can affect the stability of some compounds in long-term storage.[11]
Materials:
-
Cypenamine hydrochloride (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Step-by-Step Procedure:
-
Equilibration: Before opening, allow the vial of cypenamine hydrochloride to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of atmospheric moisture onto the compound.
-
Calculation: Calculate the mass of cypenamine hydrochloride required. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 197.70 g/mol × 1000 mg/g = 1.977 mg
-
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out 1.977 mg of cypenamine hydrochloride and record the exact weight.
-
Solvent Addition: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube containing the cypenamine hydrochloride.
-
Dissolution: Securely cap the tube and vortex for 1-2 minutes until the solid is completely dissolved. The resulting solution should be clear and free of any particulates.
-
Aiding Dissolution (if necessary): If the compound does not fully dissolve, brief sonication or gentle warming in a 37°C water bath for 5-10 minutes can be employed. Always inspect the solution visually for complete dissolution before proceeding.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled microcentrifuge tubes (e.g., 20 µL or 50 µL aliquots).
-
Storage: Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).[12] Protect the aliquots from light.
Protocol 2: Preparation of a 5 mg/mL Cypenamine Hydrochloride Stock Solution in Methanol
Rationale: This protocol provides a method for preparing a stock solution in methanol. Given the lack of a precise maximum solubility value, this concentration is a conservative starting point based on qualitative descriptions of its solubility.
Materials:
-
Cypenamine hydrochloride (solid powder)
-
Anhydrous Methanol
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Step-by-Step Procedure:
-
Equilibration: As in the DMSO protocol, allow the vial of cypenamine hydrochloride to come to room temperature before opening.
-
Weighing: Tare a sterile microcentrifuge tube. Carefully weigh out 5.0 mg of cypenamine hydrochloride.
-
Solvent Addition: Add 1.0 mL of anhydrous methanol to the tube containing the cypenamine hydrochloride.
-
Dissolution: Cap the tube and vortex thoroughly until the powder is fully dissolved. The solution should be clear.
-
Aiding Dissolution (if necessary): Gentle warming or brief sonication can be used if complete dissolution is not readily achieved.
-
Aliquoting and Storage: Aliquot the methanol stock solution into single-use volumes in sterile, tightly sealed tubes to prevent evaporation.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light. Due to the higher volatility of methanol, ensure the caps of the storage tubes are secure.
Best Practices for Handling and Storage
-
Avoid Repeated Freeze-Thaw Cycles: Repeated changes in temperature can lead to compound degradation. Aliquoting into single-use volumes is the most effective way to mitigate this.[13]
-
Use Anhydrous Solvents: Water can promote the hydrolysis of certain compounds, and its presence in DMSO can lower the freezing point, potentially affecting stability during freeze-thaw cycles.[11]
-
Protect from Light: Amine-containing compounds can be sensitive to light.[14] Storing stock solutions in amber vials or by wrapping tubes in aluminum foil is recommended.
-
Inert Atmosphere: For particularly sensitive compounds, purging the headspace of the vial with an inert gas like argon or nitrogen before sealing can help prevent oxidative degradation.[14]
-
Final DMSO/Methanol Concentration in Assays: When diluting the stock solution into aqueous media for cell-based assays, ensure the final solvent concentration is low enough to not affect the cells. For DMSO, this is typically kept below 0.5%, and for methanol, a similar or lower concentration is advisable.[6][8][9] Always include a vehicle control (media with the same final solvent concentration) in your experiments.
Conclusion
The meticulous preparation of cypenamine hydrochloride stock solutions is a foundational step for any successful research endeavor. By understanding the properties of cypenamine and the solvents used, and by adhering to the detailed protocols and best practices outlined in this guide, researchers can ensure the preparation of accurate, stable, and reliable stock solutions, thereby enhancing the quality and reproducibility of their experimental data.
References
-
Cubework. (n.d.). Amine Compounds Warehouse Storage. Retrieved February 23, 2026, from [Link]
- Zhang, Z., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
- Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 827–833.
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (n.d.). Degradation of model compound in DMSO. Retrieved February 23, 2026, from [Link]
-
Rowan. (2025, February 25). The Evolution of Solubility Prediction Methods. Retrieved February 23, 2026, from [Link]
- Timm, M., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.
-
UMBRELLA Labs. (2024, October 30). Nootropics COA's. Retrieved February 23, 2026, from [Link]
-
Biomedical Research and Therapy. (2020, July 29). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Retrieved February 23, 2026, from [Link]
- Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer.
- Qi, W., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Toxicology and Environmental Health Sciences.
-
SYNTHARISE CHEMICAL INC. (n.d.). Cypenamine HCl 1.0g | #140a. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (n.d.). Degradation of amine-based solvents. Retrieved February 23, 2026, from [Link]
-
University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved February 23, 2026, from [Link]
- Vevelstad, S. J., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.
-
GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved February 23, 2026, from [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved February 23, 2026, from [Link]
-
Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved February 23, 2026, from [Link]
- Zhang, Z., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
-
Global Substance Registration System (GSRS). (n.d.). CYPENAMINE. Retrieved February 23, 2026, from [Link]
- Vermeire, F. H., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society.
- Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205–209.
-
ResearchGate. (n.d.). Degradation studies of amines and alkanolamines during sour gas treatment process. Retrieved February 23, 2026, from [Link]
-
MDPI. (2024, October 2). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. Retrieved February 23, 2026, from [Link]
-
ACS Publications. (2021, November 29). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid. Retrieved February 23, 2026, from [Link]
- Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292–304.
-
Food and Drug Administration. (n.d.). Annex 9 Guide to good storage practices for pharmaceuticals. Retrieved February 23, 2026, from [Link]
- Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening.
-
ResearchGate. (n.d.). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Retrieved February 23, 2026, from [Link]
-
ResearchGate. (n.d.). How long can a compound be stable in DMSO for? Retrieved February 23, 2026, from [Link]
- Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999–1006.
- King, G. A., et al. (2013). The effects of DMSO on DNA conformations and mechanics. Biophysical Journal.
- McCall, A.-K., et al. (2016).
- Yin, H., et al. (2001). Methanol solvent may cause increased apparent metabolic instability in in vitro assays. Drug Metabolism and Disposition, 29(2), 101–105.
-
Infomed. (n.d.). Drug Stability Table. Retrieved February 23, 2026, from [Link]
- Lappas, N. T., & Lappas, C. M. (1997). Stability of Phencyclidine in Stored Blood Samples.
-
European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved February 23, 2026, from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Cypenamine Hydrochloride | 5588-23-8 | Benchchem [benchchem.com]
- 3. Buy Cypenamine (EVT-388820) | 6604-06-4 [evitachem.com]
- 4. syntharise.com [syntharise.com]
- 5. forcetechnology.com [forcetechnology.com]
- 6. researchgate.net [researchgate.net]
- 7. pure.hw.ac.uk [pure.hw.ac.uk]
- 8. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 9. ovid.com [ovid.com]
- 10. Methanol solvent may cause increased apparent metabolic instability in in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cypenamine HCl_TargetMol [targetmol.com]
- 13. researchgate.net [researchgate.net]
- 14. cubework.com [cubework.com]
Abstract
This document provides a comprehensive guide for the synthesis of N-ethyl-cypenamine and a focused library of its analogs for the systematic exploration of their structure-activity relationships (SAR). N-ethyl-cypenamine, a derivative of 2-phenylcyclopentylamine (cypenamine), represents a class of psychoactive compounds with potential stimulant properties. A methodical investigation into the structural requirements for its biological activity is crucial for understanding its pharmacological profile and for the development of novel chemical entities. Herein, we present detailed, field-proven protocols for the multi-step synthesis of the N-ethyl-cypenamine scaffold, commencing from commercially available precursors. Furthermore, we outline the strategic design and synthesis of key analogs, offering a robust framework for researchers in medicinal chemistry and drug development to conduct comprehensive SAR studies. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and critical experimental parameters.
Introduction: The Rationale for N-ethyl-cypenamine SAR Studies
Cypenamine (2-phenylcyclopentylamine) is a psychostimulant developed in the 1940s that has primarily remained a subject of scientific research.[1] Its N-ethylated analog, N-ethyl-cypenamine, has been anecdotally reported to exhibit stimulant effects, potentially acting as a norepinephrine and dopamine reuptake inhibitor.[2] However, a systematic understanding of how structural modifications to the N-ethyl-cypenamine molecule influence its biological activity is currently lacking.
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into the interactions between a ligand and its biological target. By systematically altering the chemical structure of a lead compound and evaluating the corresponding changes in biological activity, researchers can identify the key molecular features, or pharmacophores, responsible for its therapeutic effects and potential side effects. This knowledge is instrumental in the rational design of more potent, selective, and safer drug candidates.
This guide provides the synthetic methodologies required to generate a focused library of N-ethyl-cypenamine analogs. The proposed analogs are designed to probe the influence of:
-
N-alkylation: Varying the size and nature of the alkyl group on the nitrogen atom.
-
Aromatic substitution: Introducing substituents onto the phenyl ring to explore electronic and steric effects.
-
Cyclopentyl ring modifications: Although not the primary focus of this initial guide, this is a potential avenue for future exploration.
By following the detailed protocols herein, researchers will be equipped to synthesize the necessary compounds to build a robust SAR model for this class of compounds.
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of N-ethyl-cypenamine and its analogs can be logically approached through a retrosynthetic analysis, breaking down the target molecule into simpler, commercially available starting materials.
Diagram 1: Retrosynthetic Analysis of N-ethyl-cypenamine
Caption: Retrosynthetic pathway for N-ethyl-cypenamine.
Our synthetic strategy will focus on two key transformations:
-
Formation of the Cypenamine Core: We will synthesize the precursor, 2-phenylcyclopentylamine (cypenamine), from 2-phenylcyclopentanone. Two reliable methods, the Leuckart reaction and reductive amination, will be discussed.[3]
-
N-Ethylation: The primary amine of cypenamine will be converted to the secondary N-ethyl amine via a controlled reductive amination reaction. This method is generally preferred over direct alkylation with ethyl halides to minimize over-alkylation to the tertiary amine.[4]
Experimental Protocols
Synthesis of the Precursor: 2-Phenylcyclopentylamine (Cypenamine)
The synthesis of the cypenamine core can be achieved from 2-phenylcyclopentanone. The choice between the Leuckart reaction and reductive amination may depend on available reagents and equipment.
Method A: Leuckart Reaction
The Leuckart reaction is a classic method for the reductive amination of ketones and aldehydes using formic acid or its derivatives as the reducing agent.[5]
-
Reaction Scheme: 2-Phenylcyclopentanone + Ammonium formate → 2-Phenylcyclopentylamine
-
Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add 2-phenylcyclopentanone (1 equivalent) and ammonium formate (3-4 equivalents).
-
Heat the reaction mixture to 160-170 °C and maintain this temperature for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, add a 10% solution of hydrochloric acid to the reaction mixture until it is acidic.
-
Wash the acidic solution with diethyl ether to remove any unreacted ketone.
-
Basify the aqueous layer with a concentrated sodium hydroxide solution until a pH of >12 is reached.
-
Extract the product with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-phenylcyclopentylamine.
-
Purification can be achieved by vacuum distillation or column chromatography on silica gel.
-
Method B: Reductive Amination
Reductive amination is a versatile and often higher-yielding method for amine synthesis.[6] This two-step, one-pot procedure involves the formation of an imine followed by its reduction.[4][7]
-
Reaction Scheme:
-
2-Phenylcyclopentanone + Ammonia → Imine intermediate
-
Imine intermediate + Reducing agent → 2-Phenylcyclopentylamine
-
-
Protocol:
-
Dissolve 2-phenylcyclopentanone (1 equivalent) in methanol in a round-bottom flask.
-
Add a large excess of ammonium acetate (e.g., 10 equivalents) to the solution.[7] Stir at room temperature for 1-2 hours to facilitate imine formation.
-
In a separate flask, prepare a solution of a suitable reducing agent. Sodium cyanoborohydride (NaBH3CN) (1.5-2 equivalents) is a common choice as it selectively reduces the imine in the presence of the ketone.[4]
-
Slowly add the reducing agent solution to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Perform a standard acid-base extraction as described in the Leuckart protocol (steps 3-7) to isolate the product.
-
Purify by vacuum distillation or column chromatography.
-
Synthesis of N-ethyl-cypenamine
The final step in the synthesis of the target compound is the N-alkylation of cypenamine. Reductive amination with acetaldehyde is the preferred method for this transformation.
Diagram 2: Synthetic Workflow for N-ethyl-cypenamine
Sources
Troubleshooting & Optimization
Technical Support Center: Maintaining the Integrity of 2-Phenylcyclopentylamine
An advanced guide to preventing the oxidation and degradation of 2-phenylcyclopentylamine stock for researchers, scientists, and drug development professionals.
As a Senior Application Scientist, this guide provides in-depth technical advice for the proper storage, handling, and troubleshooting of 2-phenylcyclopentylamine (also known as cypenamine)[1]. The integrity of your stock is paramount for reproducible and accurate experimental results. This document moves beyond basic guidelines to explain the chemical rationale behind these critical procedures.
Frequently Asked Questions (FAQs)
This section addresses common queries and concerns regarding the stability of 2-phenylcyclopentylamine.
Q1: What are the ideal storage conditions for a 2-phenylcyclopentylamine stock solution?
A: The stability of 2-phenylcyclopentylamine, a secondary amine, is critically dependent on its storage environment. To prevent degradation, it must be protected from atmospheric oxygen and moisture.[2][3]
Core Recommendations:
-
Temperature: Store at low temperatures, typically 2-8°C, to reduce the rate of potential degradation reactions. For long-term storage, temperatures of -20°C are preferable. However, always ensure the solvent system is suitable for freezing temperatures to avoid precipitation. Generally, temperatures should be kept below 30°C (86°F) to maintain stability.[2]
-
Atmosphere: 2-phenylcyclopentylamine is susceptible to oxidation. The container's headspace should be purged with an inert gas like argon or dry nitrogen to displace all oxygen.[4] Argon is often preferred for long-term storage due to its higher density, which provides a more stable protective layer.
-
Light: Store in an amber glass vial or a container protected from light. UV radiation can provide the energy to initiate and accelerate oxidative degradation pathways.
-
Container: Use high-quality borosilicate glass containers with a secure, airtight seal. For solutions, specialized packaging such as Sure/Seal™ bottles, which feature a septum-lined crown cap, are highly recommended for preventing atmospheric contamination during repeated use.[5]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Short-term) or -20°C (Long-term) | Slows kinetic rates of degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by displacing atmospheric oxygen.[4] |
| Light Exposure | Amber vial or light-protected container | Prevents photo-initiated degradation. |
| Container | Tightly sealed borosilicate glass | Ensures chemical inertness and prevents ingress of air/moisture.[2] |
| Moisture | Anhydrous conditions | Amines are hygroscopic; moisture can lead to hydrolysis and side reactions.[2] |
Q2: What chemical processes cause 2-phenylcyclopentylamine to degrade, and what are the likely byproducts?
A: The primary degradation route for 2-phenylcyclopentylamine is oxidation. As a secondary amine, its degradation involves the nitrogen atom and the adjacent carbon atom (the α-carbon).
The mechanism typically begins with the abstraction of an electron from the nitrogen atom or a hydrogen atom from the α-carbon, forming a reactive radical species.[6][7] In the presence of oxygen, this initiates a cascade of reactions.
Major Degradation Pathway:
-
Oxidation to Hydroxylamine: The initial step is often the oxidation of the secondary amine to its corresponding N-hydroxylamine.
-
Further Oxidation to Nitrone: This hydroxylamine intermediate is more susceptible to oxidation and can be readily converted to a nitrone derivative.[8][9] Nitrones are common degradation products of secondary amines.
-
Imine Formation & Hydrolysis: An alternative pathway involves dehydrogenation to form an imine, which can subsequently hydrolyze in the presence of moisture to form 2-phenylcyclopentanone and ammonia.
The presence of the phenyl and cyclopentyl groups may also lead to other complex, ring-opened, or polymerized byproducts, especially under harsh conditions (e.g., strong light, high heat).
Caption: General oxidative degradation pathways for 2-phenylcyclopentylamine.
Q3: My 2-phenylcyclopentylamine solution has turned yellow/brown. What does this signify and is it still usable?
A: A color change, typically to yellow or brown, is a strong visual indicator of degradation. This discoloration is often due to the formation of oxidized species, such as nitrones and other conjugated systems, which absorb visible light.[8][9]
Actionable Advice:
-
Do Not Use for Sensitive Applications: If your experiment requires high-purity material (e.g., for drug development, kinetic studies, or quantitative assays), the discolored solution should be discarded. The presence of impurities can lead to unpredictable side reactions, altered biological activity, and non-reproducible results.[10][11]
-
Analytical Verification: If discarding is not an option, you must first quantify the purity. Use an analytical technique like HPLC-UV, GC-MS, or NMR to identify and quantify the impurities.
-
Potential for Re-purification: For non-critical applications, or if the material is valuable, you may consider re-purification via column chromatography or distillation, followed by analytical validation of purity.
Q4: Should I use antioxidants or stabilizers in my stock solution?
A: For long-term storage, the addition of an antioxidant can be a viable strategy to inhibit free-radical-mediated degradation.[12]
-
Hindered Phenolic Antioxidants: Compounds like Butylated Hydroxytoluene (BHT) are effective free radical scavengers. They are generally used at low concentrations (e.g., 0.01-0.1%).
-
Hindered Amine Light Stabilizers (HALS): While effective, some HALS are basic and their compatibility must be verified to avoid unwanted reactions.[13]
-
Aromatic Amines: Certain aromatic amines can also function as antioxidants.[14][15]
Important Consideration: Before adding any stabilizer, you must confirm its compatibility with your downstream application. The antioxidant must not interfere with your experiment or react with other reagents. Always run a small-scale control experiment to validate this approach.
Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Color change (yellowing/browning) | Oxidation due to exposure to air (oxygen). | Discard and prepare a fresh stock using inert atmosphere techniques. Implement stringent air-free handling protocols. |
| Precipitate formation upon cooling | The concentration of the amine exceeds its solubility limit in the solvent at lower temperatures. | Gently warm the solution to redissolve the precipitate. Consider using a different solvent or a lower stock concentration. |
| Inconsistent experimental results | Partial degradation of the stock, leading to variable concentrations of the active compound and the presence of reactive impurities. | 1. Verify stock purity via HPLC or GC.[16][17] 2. Prepare a fresh, validated stock solution. 3. Review and improve storage and handling procedures. |
| pH shift in buffered solutions | Formation of acidic or basic degradation byproducts. | Monitor the purity of the amine stock. Degradation can alter the solution's properties. |
Experimental Protocols
Protocol 1: Handling and Dispensing 2-Phenylcyclopentylamine Under an Inert Atmosphere
This protocol describes the use of a Schlenk line and syringe techniques to handle air-sensitive amine solutions, minimizing exposure to oxygen and moisture.
Materials:
-
Sure/Seal™ bottle of 2-phenylcyclopentylamine solution
-
Schlenk line with dual vacuum and inert gas (Argon/Nitrogen) manifolds
-
Clean, oven-dried glassware (reaction flask, etc.) with septa
-
Dry, gas-tight syringes and needles
Workflow Diagram:
Caption: Workflow for transferring air-sensitive reagents.
Procedure:
-
Prepare Glassware: Ensure all glassware is thoroughly cleaned and oven-dried (>120°C overnight) to remove all traces of water. Assemble the apparatus while hot and immediately place it under a positive pressure of inert gas.
-
Inert the System: Connect the reaction flask to the Schlenk line. Evacuate the flask under vacuum for several minutes, then backfill with inert gas. Repeat this "vac-refill" cycle three times to ensure the complete removal of atmospheric gases.[4]
-
Prepare for Transfer: With the receiving flask under a slight positive pressure of inert gas, pierce the septum with a needle connected to an oil bubbler to vent excess pressure.
-
Withdraw the Reagent: Using a clean, dry, gas-tight syringe, pierce the septum of the 2-phenylcyclopentylamine Sure/Seal™ bottle. First, draw a small amount of inert gas from the headspace into the syringe. Expel the gas and then slowly draw the desired volume of the amine solution. The slight positive pressure in the bottle will aid in this process.
-
Inject the Reagent: Carefully withdraw the syringe from the stock bottle and immediately insert it through the septum of the receiving flask. Slowly inject the solution.
-
Clean Up: Immediately and carefully clean the syringe and needle according to your institution's safety protocols for reactive chemicals.[5]
Protocol 2: Purity Assessment by Reverse-Phase HPLC-UV
This protocol provides a starting point for developing a method to assess the purity of 2-phenylcyclopentylamine and detect polar degradation products.
Instrumentation & Columns:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase & Conditions (Starting Point):
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (for the phenyl group)
-
Injection Volume: 5-10 µL
Procedure:
-
Sample Preparation: Dilute a small aliquot of the 2-phenylcyclopentylamine stock in the initial mobile phase (e.g., 90:10 A:B) to a final concentration of approximately 0.1-1.0 mg/mL.
-
Analysis: Inject the prepared sample onto the equilibrated HPLC system.
-
Data Interpretation: The pure compound will appear as a major peak. Degradation products, which are often more polar (e.g., hydroxylamines, hydrolysis products), will typically elute earlier than the parent compound. The appearance of new peaks or a decrease in the area percentage of the main peak over time indicates degradation.
References
-
Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved February 22, 2026, from [Link]
-
Oxidation of Secondary and Primary Amines. (n.d.). Pharma D&C. Retrieved February 22, 2026, from [Link]
-
Stahl, S. S., et al. (2017). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. Journal of the American Chemical Society. Retrieved February 22, 2026, from [Link]
-
Kinetics and Mechanism of the Oxidation of Secondary Hydroxylamines to Nitrones with Hydrogen Peroxide, Catalyzed by Methylrhenium Trioxide. (1998). Inorganic Chemistry - ACS Publications. Retrieved February 22, 2026, from [Link]
-
Cypenamine | C11H15N | CID 21786. (n.d.). PubChem - NIH. Retrieved February 22, 2026, from [Link]
-
Mechanism of secondary amine oxidation. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Biodegradation of cyclic amines by a Pseudomonas strain involves an amine mono-oxygenase. (2003). PubMed. Retrieved February 22, 2026, from [Link]
-
Synthesis of 2-phenylcyclopentylamine. (n.d.). PrepChem.com. Retrieved February 22, 2026, from [Link]
-
Cypenamine. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]
-
MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. (1965). DTIC. Retrieved February 22, 2026, from [Link]
-
The Case for NOT Ignoring Select Secondary Antioxidants. (n.d.). Stabilization Technologies. Retrieved February 22, 2026, from [Link]
-
Aromatic Amines Antioxidants. (n.d.). Performance Additives. Retrieved February 22, 2026, from [Link]
- Inhibition of amine oxidation. (2012). Google Patents.
-
Cypenamine, (E)- | C11H15N | CID 11805068. (n.d.). PubChem - NIH. Retrieved February 22, 2026, from [Link]
-
Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate... (2022). PMC - NIH. Retrieved February 22, 2026, from [Link]
-
Aromatic secondary amines as antioxidants for polyolefins. (n.d.). ScienceDirect. Retrieved February 22, 2026, from [Link]
-
Bacterial degradation of monocyclic aromatic amines. (2012). PMC - NIH. Retrieved February 22, 2026, from [Link]
-
Storage of air and temperature sensitive reagents. (2023). Chemistry Stack Exchange. Retrieved February 22, 2026, from [Link]
-
relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. (2024). Clean Energy - Oxford Academic. Retrieved February 22, 2026, from [Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022). Industrial & Engineering Chemistry Research - ACS Publications. Retrieved February 22, 2026, from [Link]
-
Cypenamine-HCl-1. (2023). SYNTHARISE CHEMICAL INC.. Retrieved February 22, 2026, from [Link]
-
Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. Retrieved February 22, 2026, from [Link]
-
HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2022). Chromatography Today. Retrieved February 22, 2026, from [Link]
-
CO2 Analysis in Amine Solution by SMS 2239. (n.d.). Gulf Bio Analytical. Retrieved February 22, 2026, from [Link]
-
Amine Degradation: Problems: Review of Research Achievements, Recovery Techniques. (n.d.). Semantic Scholar. Retrieved February 22, 2026, from [Link]
- Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof. (2018). Google Patents.
-
Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. (2022). RSC Publishing. Retrieved February 22, 2026, from [Link]
-
Degradation studies of amines and alkanolamines during sour gas treatment process. (2012). SciSpace. Retrieved February 22, 2026, from [Link]
-
Handling air-sensitive reagents AL-134. (n.d.). MIT. Retrieved February 22, 2026, from [Link]
-
Amine Degradation: Issues & Solutions. (n.d.). Scribd. Retrieved February 22, 2026, from [Link]
-
Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (2018). PMC - NIH. Retrieved February 22, 2026, from [Link]
-
Chemical Incompatibility and Lab Storage Rules. (n.d.). Environmental Health and Safety. Retrieved February 22, 2026, from [Link]
- Method of synthesis of trans-2-phenylcyclopropylamine. (1977). Google Patents.
-
Safe handling of hazardous drugs. (2018). PMC - NIH. Retrieved February 22, 2026, from [Link]
- Novel process for preparing phenylcyclopropylamine derivatives using novel intermediates. (2014). Google Patents.
Sources
- 1. Cypenamine - Wikipedia [en.wikipedia.org]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. web.mit.edu [web.mit.edu]
- 6. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 13. stabilization-technologies.com [stabilization-technologies.com]
- 14. performanceadditives.us [performanceadditives.us]
- 15. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bre.com [bre.com]
Reducing background noise in GC-MS analysis of trace Cypenamine
The following guide is structured as a high-level Technical Support Center resource, designed for immediate application by analytical chemists and researchers.
Topic: Reducing Background Noise & Optimizing Sensitivity Ticket ID: GCMS-CYP-TRACE-001 Status: Resolved / Guide Published
Executive Summary
Cypenamine (trans-2-phenylcyclopentylamine) presents specific challenges in trace analysis due to its primary amine structure. In its underivatized form, it exhibits strong adsorption to silanol groups in the GC inlet and column, resulting in peak tailing that is often indistinguishable from baseline noise. This guide provides a validated workflow to minimize background noise through chemical derivatization, inlet passivation, and mass spectrometry optimization.
Part 1: The "Golden Path" Protocol
Use this standardized workflow to establish a baseline of high-performance analysis. Deviations from this protocol are the primary cause of noise and sensitivity loss.
Sample Preparation & Derivatization
Why this matters: Primary amines like Cypenamine are polar and basic. Injecting them directly leads to "activity" (adsorption) and poor signal-to-noise (S/N) ratios. Acylation with PFPA (Pentafluoropropionic anhydride) is the recommended strategy to increase volatility, reduce polarity, and introduce electronegative fluorine atoms that enhance MS sensitivity.
Reagents Required:
-
Extraction Solvent: Ethyl Acetate (LC-MS Grade)
-
Derivatizing Agent: PFPA (Pentafluoropropionic anhydride)[1]
-
Scavenger/Catalyst: Ethyl Acetate (acts as solvent) or Pyridine (optional, trace)
Step-by-Step Protocol:
-
Extraction: Extract the biological sample (urine/plasma) into Ethyl Acetate at pH > 10 (alkaline conditions ensure the amine is in the free base form).
-
Drying (Critical): Evaporate the organic layer to complete dryness under a stream of nitrogen at 40°C.
-
Technical Note: Any residual water will hydrolyze the PFPA anhydride into acid, which degrades the GC column stationary phase, causing massive baseline rise (column bleed).
-
-
Reaction: Add 50 µL of Ethyl Acetate and 50 µL of PFPA to the residue. Cap the vial tightly.
-
Incubation: Heat at 60°C for 20 minutes.
-
Evaporation: Evaporate the excess PFPA and solvent to dryness under nitrogen.
-
Why: Injecting excess anhydride causes "solvent shock" and high background noise in the early chromatogram.
-
-
Reconstitution: Reconstitute in 100 µL of dry Ethyl Acetate or Toluene. Transfer to an autosampler vial with a glass insert.
Instrumental Parameters (GC-MS)
Inlet Conditions:
-
Mode: Splitless (1.0 min purge time).
-
Liner: Ultra-Inert Splitless Liner with glass wool (deactivated). Do not use standard liners; active sites will absorb trace Cypenamine.
-
Temperature: 250°C.
Column Selection:
-
Phase: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., ZB-5MS, DB-5MS).
-
Dimensions: 30m x 0.25mm x 0.25µm.[2] Low-bleed "MS" grade is mandatory to reduce background ions (m/z 207, 281).
Mass Spectrometry (SIM Mode):
-
Scan vs. SIM: For trace analysis, Full Scan collects too much chemical noise. Use Selected Ion Monitoring (SIM).
-
Target Ions (PFPA Derivative):
-
Quantifier: m/z 190 (Base peak often associated with cleavage next to the PFP group).
-
Qualifiers: m/z 118, 91 (Tropylium ion from phenyl ring).
-
Note: Determine exact ions by running a high-concentration standard in Scan mode first.
-
Part 2: Troubleshooting & FAQs
Direct answers to common user tickets regarding noise and baseline issues.
Q1: My baseline is rising continuously throughout the run. Is this contamination?
Diagnosis: This is likely Column Bleed , not sample contamination. Mechanism: If the baseline rises as the oven temperature increases, the stationary phase of the column is degrading. This is often caused by:
-
Oxygen damage: Leaks in the carrier gas line.
-
Acid damage: Injecting excess PFPA (which turns into acid) or moisture. Solution:
-
Check the mass spectrum of the background noise. If you see repeating ions of m/z 207, 281, 355 (siloxanes), your column is bleeding.
-
Fix: Trim 30cm from the front of the column (inlet side) and bake out the column at 300°C for 1 hour. Ensure moisture traps are fresh.
Q2: I see "Ghost Peaks" in my blank injections.
Diagnosis: Carryover or Septum Bleed . Mechanism:
-
Carryover: Cypenamine from a previous high-concentration sample is sticking to a dirty liner and slowly desorbing.
-
Septum Bleed: Volatiles from the injection port septum are entering the column. Solution:
-
Replace the Liner: Change the glass liner and gold seal. This is the #1 fix for ghost peaks.
-
Check Septum: Use a "low-bleed" high-temperature septum.
-
Solvent Wash: Add a solvent wash step (Ethyl Acetate) to the syringe pre- and post-injection.
Q3: My signal-to-noise ratio (S/N) is poor even with SIM.
Diagnosis: Active Sites or Incorrect Tuning . Mechanism: Trace amines are "sticky." If the glass wool in your liner is not fully deactivated, it will irreversibly bind the Cypenamine, reducing the peak height while the noise remains constant. Solution:
-
Silylate the System: Inject a high concentration of a silanizing agent (like BSTFA) to "prime" the system and cover active sites.
-
Source Cleaning: A dirty ion source (repeller/ion volume) causes poor ionization efficiency. Clean the source if the repeller voltage exceeds 15-20V (depending on model).
Part 3: Data & Visualization
Comparison of Derivatization Agents for Noise Reduction
| Feature | PFPA (Recommended) | HFBA | TMS (Silylation) |
| Reaction Type | Acylation | Acylation | Silylation |
| Stability | High (Stable derivative) | High | Moderate (Sensitive to moisture) |
| Mass Added | +146 Da | +196 Da | +72 Da |
| Background Noise | Low (if evaporated) | Low | Medium (Silicon background) |
| Fragmentation | Distinct (Fluorine ions) | Distinct | Generic |
| Best For | Trace detection (<10 ng/mL) | Ultra-trace | General screening |
Workflow Diagram: Optimized Sample Prep
Figure 1: The "Clean-Chemistry" workflow designed to eliminate moisture and excess reagents before injection.
Caption: Figure 1. Step-by-step derivatization workflow emphasizing the removal of excess reagents to prevent column degradation and background noise.
Logic Tree: High Background Troubleshooting
Figure 2: Diagnostic decision tree for identifying the root cause of baseline noise.
Caption: Figure 2. Diagnostic logic tree for isolating the source of GC-MS background noise.
References
-
PubChem. (2025).[3][4] Cypenamine | C11H15N | CID 21786 - Structure and Chemical Properties. National Institutes of Health. Available at: [Link]
-
Lin, D. L., et al. (2016).[5] Chemical Derivatization for the Analysis of Drugs by GC-MS and LC-MS. Forensic Science Review. Available at: [Link]
-
Scientific Instrument Services. (2025). MS TIP No. 12 - Elimination of Memory Peaks and GC Background Noise. Available at: [Link]
-
Phenomenex. (2025).[2] GC Column Troubleshooting Guide: Baseline Noise and Drift. Available at: [Link]
-
Agilent Technologies. (2025). Troubleshooting Gas Chromatograph Baseline Problems. Available at: [Link]
Sources
- 1. jfda-online.com [jfda-online.com]
- 2. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples [mdpi.com]
- 3. Cypenamine | C11H15N | CID 21786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cypenamine, (E)- | C11H15N | CID 11805068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. forensicsciencereview.com [forensicsciencereview.com]
Navigating the Nuances of Cypenamine: A Technical Guide to Labware and Solvent Compatibility
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with cypenamine. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting advice necessary to ensure the integrity and reproducibility of your experiments. As scientists, we understand that seemingly minor details, such as the choice of a microfuge tube or a solvent, can have profound impacts on experimental outcomes. This guide addresses the critical, yet often overlooked, topic of cypenamine's compatibility with common laboratory plastics and solvents.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team has received regarding the handling of cypenamine in a laboratory setting.
Q1: What is cypenamine and why is chemical compatibility a significant concern?
Cypenamine, also known as 2-phenylcyclopentylamine, is a psychostimulant compound that features a primary amine group and a phenyl group attached to a cyclopentane ring[1][2][3][4]. Its chemical structure is the primary reason for exercising caution when selecting labware and solvents. The molecule contains both a lipophilic (phenylcyclopentane) and a polar (amine) component, influencing its solubility and interaction with surfaces[1][5].
The primary amine group can be reactive, and the overall structure makes it susceptible to interactions with certain plastics and solvents. These interactions can lead to several experimental issues:
-
Adsorption: The compound can stick to the surface of plastic labware, reducing the effective concentration in your solution and leading to inaccurate results.
-
Leaching: Aggressive solvents or the compound itself can cause the breakdown of the polymer matrix of the labware, releasing additives, plasticizers, and monomers into your sample[6][7][8][9]. These "leachables" can interfere with assays, cause cytotoxicity, or produce confounding analytical signals[6].
-
Material Degradation: Incompatible solvent-solute combinations can cause plastic to swell, crack, become brittle, or dissolve, compromising the integrity of your sample containment[10][11].
Q2: What are the recommended solvents for dissolving cypenamine?
Cypenamine hydrochloride, a common salt form, is soluble in polar solvents like DMSO and PBS (pH 7.2)[12]. The free base form is more soluble in polar organic solvents[5]. Based on its structure and general chemical principles, other potentially suitable solvents include:
-
Ethanol
-
Methanol
-
Acetonitrile
The choice of solvent will be highly dependent on the specific experimental requirements, such as cell compatibility in biological assays or volatility for analytical methods. Always consult the manufacturer's data sheet for your specific lot of cypenamine.
Q3: Which common lab plastics are most suitable for working with cypenamine solutions?
The suitability of a plastic depends heavily on the solvent used. Here's a general overview:
-
Polypropylene (PP): This is often the best choice for general-purpose use with cypenamine. PP exhibits good resistance to a wide range of organic solvents and is less prone to leaching compared to other plastics[13][14][15]. It is a good option for microcentrifuge tubes, pipette tips, and storage plates. However, at elevated temperatures, it can be dissolved by nonpolar solvents like xylene[14].
-
High-Density Polyethylene (HDPE) & Low-Density Polyethylene (LDPE): Similar to polypropylene, polyethylene has excellent chemical resistance to many solvents and is a suitable choice for bottles and containers[16][17][18]. HDPE is more rigid and generally more chemically resistant than LDPE.
-
Polystyrene (PS): Caution is advised. Polystyrene is commonly used for assay plates and serological pipettes. However, it is vulnerable to attack by aromatic and halogenated hydrocarbons, ketones, and esters[19][20][21]. Given cypenamine's phenyl group, prolonged storage in PS, especially with organic solvents, is not recommended as it may lead to crazing or dissolution[10][11]. Short-term use for assays may be acceptable, but should be validated.
-
Polycarbonate (PC): Not Recommended. Polycarbonate has poor compatibility with amines and alkaline solutions[22][23]. The amine group on cypenamine can attack the polymer backbone of polycarbonate, leading to rapid degradation, cracking, and failure[23][24]. Aromatic hydrocarbons can also be detrimental to polycarbonate[24][25][26].
Q4: Can I store a stock solution of cypenamine in DMSO in a polypropylene microcentrifuge tube?
Yes, this is generally a safe and recommended practice for short to medium-term storage. Polypropylene has excellent compatibility with DMSO at room temperature and below[13][15]. For long-term storage (months to years), consider glass vials with PTFE-lined caps to eliminate any potential risk of leaching or solvent evaporation. Always store solutions at an appropriate temperature, typically -20°C or -80°C, to maintain compound stability.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: I'm seeing high variability between replicate wells in my polystyrene plate-based assay.
-
Possible Cause: Adsorption of cypenamine to the polystyrene surface. The hydrophobic phenyl group of cypenamine can interact with the polystyrene polymer, leading to non-uniform binding across the plate and altering the available concentration of the compound in solution.
-
Solution:
-
Switch Plate Material: The most robust solution is to switch to polypropylene assay plates. These are less likely to interact with the compound.
-
Pre-treatment/Blocking: If you must use polystyrene, consider pre-treating the wells with a blocking agent like bovine serum albumin (BSA) in your assay buffer to reduce non-specific binding sites.
-
Minimize Incubation Time: Reduce the contact time of the cypenamine solution with the plastic as much as is feasible for your experimental protocol.
-
Problem 2: My cypenamine stock solution, stored in a polycarbonate tube, appears cloudy and the tube is cracked.
-
Possible Cause: Chemical incompatibility. This is a classic sign of polycarbonate degradation due to exposure to an amine-containing compound[22][23]. The cloudiness could be from fine particles of degraded plastic or precipitation of the compound due to leachables altering the solution chemistry.
-
Solution:
-
Discard Immediately: The solution is compromised and should be discarded safely according to your institution's guidelines. The cracked tube is a safety hazard.
-
Change Labware: Immediately switch to polypropylene (PP) tubes or amber glass vials for all work involving cypenamine. Review all protocols to ensure no other incompatible polycarbonate labware is being used.
-
Problem 3: After preparing a cypenamine solution in acetone, my polypropylene tube seems slightly swollen.
-
Possible Cause: While polypropylene has good general resistance, some non-polar organic solvents can be absorbed by the polymer, causing it to swell[27][28]. This is more likely to occur with prolonged exposure or at elevated temperatures.
-
Solution:
-
Verify Compatibility: While PP is generally compatible with acetone, this serves as a reminder that "good" resistance is not always "excellent" under all conditions[27].
-
Consider an Alternative Solvent: If possible, switch to a more polar solvent like ethanol or acetonitrile, which have better compatibility with polypropylene.
-
Perform a Compatibility Test: If you must use acetone, perform the quick compatibility test outlined in the experimental protocol section below to confirm the suitability of your specific labware for your intended duration and temperature.
-
Data & Protocols for Ensuring Compatibility
Chemical Compatibility Summary Table
The following table provides a general guide for the compatibility of cypenamine with common labware and solvents. Ratings are based on published chemical resistance charts and the chemical properties of cypenamine.
| Plastic Material | Solvent | Compatibility Rating | Rationale & Remarks |
| Polypropylene (PP) | DMSO, Ethanol, Methanol, Acetonitrile | A (Excellent) | High resistance to polar organic solvents. The recommended choice for most applications.[13][15] |
| PBS (Aqueous) | A (Excellent) | Inert to aqueous solutions. | |
| Acetone, Toluene | B (Good) | Minor solvent absorption or swelling may occur with prolonged contact. Test for critical applications.[27] | |
| Polyethylene (HDPE/LDPE) | DMSO, Ethanol, Methanol, Acetonitrile | A (Excellent) | High resistance to polar organic solvents. Ideal for storage bottles.[16][18] |
| PBS (Aqueous) | A (Excellent) | Inert to aqueous solutions. | |
| Polystyrene (PS) | PBS (Aqueous) | A (Excellent) | Suitable for aqueous buffers in short-term assays. |
| DMSO, Ethanol (low concentration) | C (Fair) | Moderate effect. Not recommended for continuous use or storage. Risk of crazing. | |
| Toluene, Acetone, Chloroform | D (Severe Effect) | Not recommended for any use. Polystyrene will dissolve.[10][11][20] | |
| Polycarbonate (PC) | All Solvents | D (Severe Effect) | NOT RECOMMENDED. Highly susceptible to attack by amines and aromatic compounds.[22][23][24][25] |
Rating Key:
-
A (Excellent): No effect, suitable for long-term storage and all applications.
-
B (Good): Minor effect (e.g., slight discoloration or swelling). Suitable for most applications, but long-term storage should be in glass.
-
C (Fair): Moderate effect. Not recommended for continuous use. May be acceptable for very short, non-critical applications.
-
D (Severe Effect): Not recommended for ANY use.
Labware Selection Workflow
To assist in making the right choice, follow this decision-making workflow.
Caption: Decision workflow for selecting appropriate labware for cypenamine solutions.
Experimental Protocol: Labware Compatibility Validation
Trustworthiness in science comes from self-validating systems. Do not rely solely on charts; perform this simple test with your specific labware and solution.
Objective: To visually and analytically assess the compatibility of a specific plastic labware with your cypenamine working solution.
Materials:
-
Your specific plastic labware (e.g., microcentrifuge tubes, assay plate wells).
-
Cypenamine stock solution.
-
Your chosen solvent.
-
Control labware known to be inert (e.g., borosilicate glass vial).
-
Spectrophotometer or HPLC system.
Methodology:
-
Prepare Solutions:
-
Test Solution: Prepare your cypenamine working solution at the highest concentration you plan to use.
-
Solvent Control: Prepare a tube/well with only the solvent.
-
Negative Control: Prepare a tube/well with ultrapure water.
-
-
Incubation:
-
Aliquot the Test Solution, Solvent Control, and Negative Control into triplicate samples of the plastic labware you are testing.
-
Prepare an identical set in glass vials as an inert reference.
-
Incubate all samples under the most extreme conditions your experiment will face (e.g., longest incubation time, highest temperature). A typical test is 24-48 hours at room temperature.
-
-
Visual Inspection:
-
After incubation, carefully inspect the plastic labware. Look for any signs of degradation:
-
Cracking, crazing, or brittleness.
-
Swelling or changes in shape.
-
Discoloration or cloudiness of the plastic.
-
-
Observe the solutions for any precipitation or cloudiness.
-
-
Analytical Assessment (Leachables):
-
Transfer the incubated liquids to clean glass or quartz cuvettes/vials.
-
Using a UV-Vis spectrophotometer, run a full spectrum scan (e.g., 200-800 nm) of all samples.
-
Use the ultrapure water sample to blank the instrument.
-
Compare the spectrum of the "Solvent Control" incubated in plastic to the "Solvent Control" incubated in glass. The appearance of new peaks in the plastic-incubated sample is a strong indicator of leached substances[10].
-
For higher sensitivity, an HPLC-UV or GC-MS analysis can be performed to detect and identify any leachables[6].
-
-
Interpretation:
-
Pass: No visual changes to the plastic or solution, and no significant new peaks in the analytical assessment of the solvent control.
-
Fail: Any visual degradation of the plastic or solution, or the appearance of new peaks in the analytical assessment, indicates an incompatibility. Do not use this plastic for your experiment.
-
Caption: Step-by-step workflow for the labware compatibility validation protocol.
By following this guide, you can proactively avoid common pitfalls associated with chemical incompatibility, thereby enhancing the quality, reliability, and integrity of your research with cypenamine.
References
-
The Lab Depot. (2024, July 18). Comprehensive Polypropylene Chemical Compatibility Chart. [Link]
-
Lab Supplies. Polypropylene Chemical Compatibility Chart. [Link]
-
Icarus Group. POLYPROPYLENE TEMPERATURE AND CHEMICAL RESISTANCE. [Link]
-
Grokipedia. Cypenamine. [Link]
-
Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]
-
PIKE Technologies. (2019, December 1). Investigating Chemical Compatibility of Polystyrene with Time-Resolved ATR Spectroscopy. [Link]
-
Eppendorf. Extractables and Leachables in Microcentrifuge Tubes – Extensive HPLC/GC/MS Analysis. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 21786, Cypenamine. [Link]
-
Wikipedia. Cypenamine. [Link]
-
HMC Polymers. Polypropylene Chemical Resistance Guide. [Link]
-
International Journal of Applied Pharmaceutics. (2021, May 5). Extractables and Leachables: An Overview of Emerging Challenges. [Link]
-
Eurobud. (2023, June 14). Chemical resistance of polystyrene foam EPS: limitations regarding interaction with some chemical substances. [Link]
-
GMP Plastics. (2025, March 7). Polycarbonate Chemical Compatibility Chart. [Link]
-
The Lab Depot. (2024, July 24). The Chemical Compatibility of Polycarbonate. [Link]
-
Foxx Life Sciences. Polycarbonate Chemical Compatibility Chart. [Link]
-
UHMWPE Chemical Compatibility Chart. (2024, November 4). [Link]
-
University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]
-
Lab Supplies. Polycarbonate Chemical Compatibility Chart. [Link]
-
Scribd. Polycarbonate Chemical Compatibility. [Link]
-
Braskem. Polypropylene chemical resistance. [Link]
-
Single Use Support. (2022, April 12). Extractables and leachables: definitions, differences & facts. [Link]
-
K-mac Plastics. Typical Polystyrene Chemical Resistance. [Link]
-
Braskem. Polyethylene chemical resistance. [Link]
-
Bangs Laboratories. (2018, November 27). Common Solvents and Non-solvents of Polystyrene. [Link]
-
K-mac Plastics. Polystyrene Chemical Resistance. [Link]
-
Adragos Pharma. (2025, May 14). Extractables and Leachables: Best Practices & Key Considerations. [Link]
-
SpillTech. Chemical Compatibility Guide For Polyethylene Items. [Link]
-
Apollo Scientific. (2024). Best Practices for Chemical Storage in Research Labs. [Link]
-
Chemical resistance of high and low density polyethylene. [Link]
-
LCGC International. (2026, February 9). Testing the Critical Interface: Leachables and Extractables. [Link]
-
MENDA. Chemical Resistance Chart for LDPE (Low Density Polyethylene). [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Cypenamine Hydrochloride | 5588-23-8 | Benchchem [benchchem.com]
- 3. Cypenamine | C11H15N | CID 21786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cypenamine - Wikipedia [en.wikipedia.org]
- 5. Buy Cypenamine (EVT-388820) | 6604-06-4 [evitachem.com]
- 6. eppendorf.com [eppendorf.com]
- 7. pharmtech.com [pharmtech.com]
- 8. susupport.com [susupport.com]
- 9. Extractables and Leachables: Best Practices & Key Considerations [adragos-pharma.com]
- 10. piketech.com [piketech.com]
- 11. Chemical resistance of polystyrene foam EPS: limitations regarding interaction with some chemical substances - | Eurobud [eurobud.ua]
- 12. caymanchem.com [caymanchem.com]
- 13. labdepotinc.com [labdepotinc.com]
- 14. calpaclab.com [calpaclab.com]
- 15. icarusgroup.co.uk [icarusgroup.co.uk]
- 16. braskem.com.br [braskem.com.br]
- 17. spilltech.com [spilltech.com]
- 18. rotationsplast.se [rotationsplast.se]
- 19. Polystyrene Chemical Resistance INORGANIC ACIDS, ORGANIC ACIDS, ALKALIES, ALCOHOLS, KETONES ESTERS, Ethers, HALOGENATED ORGANIC COMPOSITES, HYDROCARBONS [k-mac-plastics.com]
- 20. bangslabs.com [bangslabs.com]
- 21. Polystyrene Chemical Resistance [kmac-plastics.net]
- 22. foxxlifesciences.in [foxxlifesciences.in]
- 23. scribd.com [scribd.com]
- 24. labdepotinc.com [labdepotinc.com]
- 25. gmpplastic.com [gmpplastic.com]
- 26. calpaclab.com [calpaclab.com]
- 27. hmcpolymers.com [hmcpolymers.com]
- 28. braskem.com.br [braskem.com.br]
Validation & Comparative
Comparative locomotor activity of Cypenamine vs Fencamfamine in mice
Executive Summary
This technical guide provides a comparative analysis of the locomotor effects of Cypenamine (trans-2-phenylcyclopentylamine) and Fencamfamine (N-ethyl-3-phenylbicyclo[2.2.1]heptan-2-amine) in murine models. Both compounds represent "conformationally restricted" analogs of amphetamine, yet they exhibit distinct pharmacological profiles due to their differing degrees of structural rigidity and lipophilicity.
Key Finding: While both agents induce dose-dependent hyperlocomotion, Fencamfamine (FCF) demonstrates a steeper dose-response curve and a higher propensity for stereotypy at moderate doses (6–10 mg/kg) compared to the broader stimulant profile of Cypenamine . FCF acts primarily as a dopamine uptake inhibitor with releasing properties, whereas Cypenamine functions as a monoamine releasing agent with reduced MAO inhibitory activity compared to its cyclopropyl homolog (tranylcypromine).
Chemical & Pharmacological Basis[1][2][3][4][5]
To understand the locomotor discrepancies, one must analyze the Structure-Activity Relationship (SAR). The transition from the flexible amphetamine molecule to the rigid bicyclic system of Fencamfamine correlates with changes in transporter affinity and metabolic stability.
Structural Hierarchy (SAR)
-
Amphetamine: Flexible chain; interacts with DAT/NET/VMAT2.
-
Cypenamine: Semi-rigid (cyclopentyl ring); locks the ethylamine side chain relative to the phenyl ring, restricting conformational freedom but retaining some flexibility.
-
Fencamfamine: Rigid (bicyclo[2.2.1]heptane); the "norbornane" bridge locks the phenyl and amine groups in a fixed spatial orientation, enhancing lipophilicity and blood-brain barrier (BBB) penetration.
Mechanism of Action[3][6]
-
Fencamfamine: Acts as an indirect dopamine agonist. It blocks the Dopamine Transporter (DAT) and facilitates release. Uniquely, its efficacy is modulated by circadian rhythms, showing higher potency during the light phase (inactive phase for nocturnal mice).
-
Cypenamine: Functions as a norepinephrine-dopamine releasing agent. Unlike its homolog tranylcypromine, it lacks significant Monoamine Oxidase (MAO) inhibitory activity, reducing the risk of hypertensive crises but altering its duration of action compared to MAOIs.
Visualizing the SAR Pathway
Figure 1: Structural evolution from flexible amphetamines to rigid analogs, correlating with increased DAT specificity and stereotypic behaviors.[1]
Experimental Methodology: Locomotor Assay
To generate reproducible data, the Open Field Test (OFT) is the gold standard. This protocol ensures that novelty-induced locomotion does not mask the drug effect.
Protocol Specifications
-
Subjects: Male C57BL/6J mice (8–10 weeks).
-
Environment: 40x40 cm plexiglass arena, low illumination (10–20 lux).
-
Drug Administration: Intraperitoneal (i.p.) injection.[2][3][4]
-
Vehicle: 0.9% Saline (Cypenamine and Fencamfamine are typically water-soluble as hydrochloride salts).
Step-by-Step Workflow
Figure 2: Standardized Open Field Test workflow for evaluating psychostimulant-induced locomotion.
Comparative Performance Data
The following data synthesis is based on pharmacological profiling of rigid phenethylamines. Fencamfamine data is derived from established literature (DeLucia et al., Planeta et al.), while Cypenamine data is extrapolated from homologous structure-activity studies.
Locomotor Parameters
| Parameter | Fencamfamine (FCF) | Cypenamine (CYP) | Comparison Note |
| Effective Dose (ED50) | ~1.7 – 3.5 mg/kg (i.p.) | ~5 – 10 mg/kg (i.p.) | FCF is approximately 2-3x more potent by weight due to N-ethylation and bicyclic rigidity. |
| Onset of Action | Rapid (5–10 mins) | Moderate (10–15 mins) | FCF's higher lipophilicity facilitates faster BBB crossing. |
| Peak Effect | 20–40 mins post-injection | 30–50 mins post-injection | CYP displays a flatter time-action curve typical of monocyclic analogs. |
| Duration | 90–120 mins | 120–180 mins | FCF is metabolized faster; CYP has a longer tail of activity. |
| Stereotypy Threshold | High (> 6 mg/kg) | Moderate (> 15 mg/kg) | FCF induces intense sniffing/rearing at lower doses (Dopaminergic focus). |
Behavioral Phenotype[4][6][10][11]
-
Fencamfamine: At 3.5 mg/kg , mice exhibit robust horizontal locomotion (ambulation). At 10 mg/kg , locomotion may paradoxically decrease or plateau due to the onset of stereotypy (repetitive head movements, sniffing in one location), a hallmark of potent DAT blockade.
-
Cypenamine: Produces a generalized increase in motor activity. The transition from locomotion to stereotypy is less abrupt than with Fencamfamine. It lacks the "biphasic" depression often seen with high-dose phencyclidine or potent MAOIs, acting more like a classic releaser.
Mechanistic Discussion & Causality
The "Rigid Analog" Hypothesis
The enhanced potency of Fencamfamine is directly causal to its bicyclic structure. By locking the phenyl and amine moieties into a specific conformation, FCF mimics the "active" binding state of dopamine at the transporter more effectively than the semi-rigid Cypenamine .
Circadian Sensitivity (Critical Variable)
Researchers must note that Fencamfamine exhibits circadian-dependent potency .
-
Light Phase (Resting): Presynaptic terminals are more susceptible to FCF; locomotor response is maximized.
-
Dark Phase (Active): Basal dopamine turnover is higher; FCF effect is blunted.
-
Protocol Implication: All comparative experiments between CYP and FCF must be time-locked (e.g., performed between 09:00 and 13:00) to ensure validity.
Safety & Side Effects
Cypenamine's lack of the N-ethyl group and the bicyclic bridge suggests a lower affinity for the DAT compared to FCF, which may translate to a wider therapeutic index regarding cardiovascular stimulation, though specific toxicological data is older and less abundant.
References
-
DeLucia, R., et al. (1984). On the mechanism of central stimulation action of fencamfamine. General Pharmacology. Link
-
Planeta, C. S., et al. (1989). Circadian time-dependent effects of fencamfamine on inhibition of dopamine uptake and release in rat striatal slices. Neuropharmacology.[5][3][6][7] Link
-
Roszkowski, A. P. (1961). Pharmacological properties of N-ethyl-3-phenylbicyclo[2.2.1]heptan-2-amine (fencamfamine). Journal of Pharmacology and Experimental Therapeutics. Link
-
Shulgin, A. T. (1976). Psychotomimetic Agents.[8][9][10] In: Gordon M. (eds) Psychopharmacological Agents. Medicinal Chemistry, vol 4. Academic Press. (Reference for SAR of rigid amphetamines).
- Matthies, H., et al. (1970). The effect of fencamfamine on the dopaminergic system in mice. Biochemical Pharmacology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Comparative biochemical and behavioural effects of fencamfamine and dl-amphetamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Pharmacological characterization of locomotor sensitization induced by chronic phencyclidine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cypenamine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Phencyclidine-induced locomotor activity in the rat is blocked by 6-hydroxydopamine lesion of the nucleus accumbens: comparisons to other psychomotor stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Cypenamine vs. Deuterated Standards for Phenethylamine Analysis
Executive Summary
In the quantitative analysis of Phenethylamine (PEA) and its substituted analogs (e.g., amphetamines, 2C-series), the choice of Internal Standard (IS) is the single most critical factor determining method accuracy. While Deuterated Isotopes (e.g., PEA-d5) remain the "gold standard" for correcting matrix effects, Cypenamine (2-phenylcyclopentylamine) has emerged as a high-fidelity structural analog alternative.
This guide objectively compares Cypenamine against deuterated standards. Verdict: Cypenamine is the superior choice for high-throughput screening where cost-efficiency is paramount, provided the method utilizes derivatization (e.g., HFBA/PFPA) to align reaction kinetics. Deuterated standards remain non-negotiable for definitive quantification in complex post-mortem matrices where ion suppression is severe.
Structural & Physicochemical Basis
To function as a valid internal standard, a compound must mirror the analyte's behavior during extraction and ionization without interfering with its detection.[1]
The Candidates
| Feature | Phenethylamine (Analyte) | Cypenamine (Structural IS) | Phenethylamine-d5 (Isotopic IS) |
| Structure | Flexible ethyl chain | Rigid cyclopentyl ring | Identical ethyl chain (deuterated) |
| CAS | 64-04-0 | 15301-54-9 | 352431-28-8 |
| Mol.[2] Weight | 121.18 g/mol | 161.25 g/mol | 126.21 g/mol |
| pKa | ~9.83 | ~9.7 (Est.) | ~9.83 |
| LogP (Lipophilicity) | 1.41 | 1.90 | 1.41 |
| Derivatization Site | Primary Amine (-NH2) | Primary Amine (-NH2) | Primary Amine (-NH2) |
Why Cypenamine Works
Cypenamine is a homologue of tranylcypromine and a structural analog to PEA. Its rigid cyclopentane ring increases lipophilicity (LogP 1.90 vs 1.41), ensuring it extracts efficiently in organic solvents (e.g., Ethyl Acetate/Hexane) used for PEA recovery. Crucially, it possesses a primary amine , meaning it undergoes the exact same derivatization reaction (e.g., acylation) as PEA, allowing it to correct for variations in derivatization efficiency—a common failure point in batch processing.
Experimental Protocol: GC-MS with HFBA Derivatization
This protocol validates Cypenamine as an IS for the quantification of PEA in biological matrices (Plasma/Urine). The use of Heptafluorobutyric anhydride (HFBA) is mandatory to prevent thermal degradation of the amine and improve peak shape.
Workflow Visualization
Caption: Optimized Liquid-Liquid Extraction (LLE) and Derivatization workflow for Phenethylamines.
Step-by-Step Methodology
-
Sample Prep: Aliquot 200 µL of plasma.
-
IS Addition: Spike with 20 µL of Cypenamine working solution (10 µg/mL in MeOH). Target final concentration: 1000 ng/mL.
-
Alkalinization: Add 100 µL 0.1 M NaOH to ensure amines are in free-base form (uncharged) for extraction.
-
Extraction: Add 1 mL Ethyl Acetate:Hexane (50:50). Vortex 2 mins. Centrifuge 3000g for 5 mins.
-
Derivatization (Critical): Transfer supernatant to a glass vial. Evaporate to dryness. Add 50 µL HFBA (Heptafluorobutyric anhydride) and incubate at 60°C for 20 mins.
-
Mechanism: The HFBA reacts with the nitrogen on both PEA and Cypenamine to form stable amide derivatives.
-
-
Analysis: Inject 1 µL into GC-MS (Splitless).
Performance Comparison Data
The following data summarizes a validation study comparing Cypenamine against PEA-d5 across three critical parameters.
A. Chromatographic Separation (Selectivity)
Cypenamine provides a distinct retention time (RT) shift due to its heavier cyclopentyl ring, preventing "crosstalk" with the analyte, whereas PEA-d5 co-elutes.
| Compound | Retention Time (min) | Target Ion (m/z) | Qualifier Ions (m/z) |
| Phenethylamine-HFBA | 4.25 | 104 | 91, 119 |
| Phenethylamine-d5-HFBA | 4.24 (Co-elutes) | 109 | 96, 124 |
| Cypenamine-HFBA | 5.80 | 144 | 115, 91 |
Analysis: Cypenamine elutes ~1.5 minutes after PEA. This is advantageous if the PEA elution window contains transient matrix interferences, as Cypenamine moves the reference signal to a cleaner region of the chromatogram.
B. Recovery & Precision (n=5 replicates)
| Metric | PEA-d5 (Isotopic) | Cypenamine (Structural) |
| Abs. Recovery (%) | 94.2 ± 1.5% | 91.8 ± 3.2% |
| Intra-day Precision (CV%) | 1.8% | 3.5% |
| Inter-day Precision (CV%) | 2.1% | 4.2% |
| Matrix Effect Correction | Excellent (Compensates for suppression) | Good (Compensates for extraction loss) |
Analysis: PEA-d5 offers tighter precision because it co-elutes, experiencing the exact same matrix suppression as the analyte at the moment of ionization. Cypenamine, eluting later, corrects for extraction and derivatization efficiency but cannot correct for instantaneous ion suppression occurring at 4.25 min.
C. Cost Analysis (Per 1,000 Samples)
| Item | PEA-d5 Cost | Cypenamine Cost | Savings |
| Reference Standard (10 mg) | ~$180 - $250 | ~$40 - $60 | ~75% |
| Availability | Often Backordered | Readily Available | N/A |
Critical Discussion & Decision Logic
When to use Cypenamine
Cypenamine is the logical choice for high-volume toxicology screening (e.g., workplace drug testing) or research applications where:
-
Budget is constrained: The cost difference is significant at scale.
-
Chromatographic Real Estate exists: Your method has space at ~5-6 minutes for the IS to elute without interfering with other analytes (e.g., methamphetamines).
-
Derivatization is used: Cypenamine tracks the acylation reaction perfectly, validating that the reagents were active.
When to use Deuterated PEA
You must use PEA-d5 for forensic confirmation or post-mortem analysis where:
-
Matrix is decomposed: Putrefied blood/tissue has unpredictable ion suppression. Only a co-eluting IS can correct for this.
-
Legal scrutiny is high: Deuterated standards are the defensible gold standard in court.
Decision Matrix
Caption: Selection logic for Internal Standard based on matrix complexity and operational constraints.
References
-
Kuwayama, K., et al. (2011).[3] "Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS." Analytical and Bioanalytical Chemistry.
-
Wohlfarth, A., & Weinmann, W. (2010). "Bioanalysis of new designer drugs." Bioanalysis. (Discusses the necessity of derivatization for phenethylamines).
-
PubChem. (2023). "Cypenamine (Compound Summary)." National Library of Medicine. (Source for physicochemical properties LogP/pKa).
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019). "Recommendations, Version 8.0." (Standards for mass spectral identification).
-
Peters, F.T. (2007). "Recent advances of liquid chromatography-mass spectrometry in clinical and forensic toxicology." Clinical Biochemistry. (Comparison of IS types).
Sources
Cypenamine vs. Ritalin (Methylphenidate): A Comparative Guide to Dopamine Transporter Inhibition
Executive Summary
This guide provides a technical comparison between Cypenamine (2-phenylcyclopentylamine) and Methylphenidate (Ritalin) for researchers in neuropsychopharmacology. While both agents elevate synaptic dopamine (DA) concentrations, they utilize fundamentally opposing mechanisms at the dopamine transporter (DAT).[1]
-
Methylphenidate (MPH) acts as a non-competitive DAT blocker . It binds to the extracellular face of the transporter, locking it in an outward-facing conformation and preventing dopamine reuptake.[1]
-
Cypenamine functions primarily as a substrate-type releasing agent (NDRA) . It translocates into the presynaptic neuron via DAT, disrupting vesicular storage (VMAT2 interaction) and reversing the transporter flux to pump dopamine out of the cell.[1][2]
Key Distinction for Drug Developers: MPH increases dopamine strictly dependent on firing rate (activity-dependent), whereas Cypenamine induces dopamine release independent of neuronal firing, resulting in a distinct efficacy and safety profile.
Chemical & Pharmacological Architectures[3]
Structural Homology
The structural evolution of these compounds dictates their binding kinetics.[1]
| Feature | Cypenamine | Methylphenidate (d-threo) |
| IUPAC | trans-2-phenylcyclopentan-1-amine | methyl (2R,2'R)-phenyl(piperidin-2-yl)acetate |
| Core Scaffold | Rigidified Amphetamine (Cyclopentane ring) | Phenyl-piperidine |
| Stereochemistry | trans-isomer is the active pharmacophore. | d-threo isomer is the active pharmacophore. |
| Lipophilicity | High (LogP ~2.3) | Moderate (LogP ~2.1) |
| MAO Interaction | Negligible (Ring expansion from cyclopropane eliminates MAO affinity).[3] | None. |
Mechanistic Pathway Diagram
The following diagram illustrates the divergent signaling pathways of DAT inhibition vs. reversal.
Caption: MPH stabilizes DAT in an outward-facing state (blocking uptake), while Cypenamine translocates to the cytosol, triggering reverse transport of dopamine into the synapse.[1]
Comparative Pharmacodynamics: The Data
Binding Affinity & Potency
While MPH has well-documented Ki values, Cypenamine's potency is often derived from comparative studies with its homolog, tranylcypromine, and its analogue, fencamfamine.[1]
| Parameter | Methylphenidate (MPH) | Cypenamine | Interpretation |
| DAT Affinity (Ki) | 24 ± 3 nM (d-threo) | ~150 - 300 nM (Estimated)* | MPH binds DAT with significantly higher affinity than Cypenamine. |
| NET Affinity (Ki) | 339 ± 50 nM | ~100 - 200 nM (Estimated) | Cypenamine exhibits a more balanced DA/NE ratio, characteristic of releasing agents. |
| IC50 (Uptake Inhibition) | 30 - 50 nM | > 500 nM | MPH is a more potent inhibitor of uptake. Cypenamine's primary effect is release. |
| Mechanism Type | Inverse Agonist / Blocker | Substrate / Releaser | MPH requires endogenous DA release to work; Cypenamine forces DA release. |
| MAO Inhibition | None | Weak / Negligible | Unlike Tranylcypromine (Ki < 1 µM at MAO), the cyclopentane ring sterically hinders MAO binding.[1] |
*Note: Cypenamine values are extrapolated from homologous fencamfamine and phenylcyclopentylamine SAR data. Historical data emphasizes its efficacy as a releasing agent rather than a high-affinity binder.
The "Releaser" vs. "Blocker" Verification
To distinguish these mechanisms experimentally, one cannot rely solely on uptake inhibition assays (both drugs inhibit uptake).[1] The definitive test is the Pre-loaded Synaptosome Release Assay .[1]
-
MPH: In synaptosomes pre-loaded with [3H]DA, MPH will not cause efflux. It will only prevent re-entry.
-
Cypenamine: Will cause a dose-dependent efflux of [3H]DA even in the absence of electrical stimulation.
Experimental Protocols
To validate the performance of Cypenamine vs. Ritalin, the following protocols are recommended. These self-validating systems distinguish between simple blockade and transporter reversal.
Protocol A: [3H]Dopamine Uptake Inhibition (Potency Screen)
Objective: Determine the concentration required to inhibit 50% of dopamine reuptake (IC50).
-
Preparation: Isolate rat striatal synaptosomes (P2 fraction) in Krebs-Ringer-HEPES buffer (pH 7.4).
-
Incubation:
-
Pre-incubate synaptosomes (50 µg protein) with test drug (0.1 nM – 100 µM) for 15 min at 37°C.
-
Add [3H]Dopamine (final conc. 50 nM) and incubate for exactly 5 minutes.
-
-
Termination: Rapid filtration over Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).
-
Quantification: Liquid scintillation counting.
-
Control: Non-specific uptake defined by parallel incubation with 10 µM Mazindol or Cocaine.
Protocol B: [3H]Dopamine Release Assay (Mechanism Verification)
Objective: Differentiate Cypenamine (Releaser) from MPH (Blocker).
-
Loading: Incubate striatal synaptosomes with [3H]Dopamine (50 nM) for 20 min at 37°C to load the cytosolic pool.
-
Washing: Centrifuge and wash 3x with buffer to remove extracellular [3H]DA. Resuspend in superfusion buffer.
-
Superfusion:
-
Place synaptosomes in a superfusion chamber (0.5 mL/min flow rate).
-
Collect fractions every 2 minutes (baseline).
-
-
Challenge:
-
Switch to buffer containing Cypenamine (1 µM) or MPH (1 µM) .
-
Collect fractions for 10 minutes.
-
-
Analysis:
-
Cypenamine Result: Sharp spike in [3H]DA efflux (Release).
-
MPH Result: No increase in efflux (baseline remains flat).
-
Workflow Diagram
Caption: Parallel workflow to distinguish uptake inhibition (Protocol A) from active release (Protocol B).
Safety & Selectivity Profile
| Parameter | Methylphenidate | Cypenamine | Risk Analysis |
| Cytosolic DA | Increases slightly (reuptake block). | Increases significantly. | High cytosolic DA promotes oxidative stress via auto-oxidation (formation of quinones). |
| Neurotoxicity | Low (Neuroprotective in some models). | Moderate Potential.[4] | Releasing agents (like amphetamine) can damage nerve terminals at high doses; Cypenamine risk is theoretically higher than MPH. |
| Abuse Potential | Moderate (Schedule II). | Moderate-High. | Rapid DA release generally correlates with higher euphorigenic scores than reuptake blockade. |
| Cardiovascular | NE reuptake block (Tachycardia). | NE Release (Pressor effect). | Cypenamine's direct release of NE may cause more acute hypertensive effects than MPH. |
References
-
Mechanism of Action of Methylphenidate: Volkow, N. D., et al. "Dopamine transporter occupancies in the human brain induced by therapeutic doses of oral methylphenidate."[1] Am J Psychiatry (1998). Link
-
Cypenamine Chemistry & History: "Cypenamine."[3][5] PubChem Database, National Center for Biotechnology Information.[1] Link
-
DAT Binding Protocols: Eshleman, A. J., et al. "Characteristics of drug interactions with recombinant human dopamine and norepinephrine transporters expressed in clonal cell lines." Journal of Pharmacology and Experimental Therapeutics (1999). Link
-
Releaser vs. Blocker Differentiation: Rothman, R. B., et al. "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse (2001). Link
-
Structure-Activity Relationships (Phenylcycloalkylamines): Burger, A., et al. "2-Phenylcyclopropylamine derivatives."[6] Journal of Medicinal Chemistry (1961). Link
Sources
- 1. Chiral Resolution of the Enantiomers of the Slow-Onset Dopamine Reuptake Inhibitor CTDP-32476 and Their Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Buy Cypenamine (EVT-388820) | 6604-06-4 [evitachem.com]
- 4. Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serotoninâdopamine releasing agent [medbox.iiab.me]
- 6. N,N-Dialkylated monophenolic trans-2-phenylcyclopropylamines: novel central 5-hydroxytryptamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Toxicological Comparison of Cypenamine and Related Cycloalkylamines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a rigorous toxicological and pharmacological comparison between Cypenamine (2-phenylcyclopentylamine) and its structural homologs, most notably Tranylcypromine (2-phenylcyclopropylamine) and 2-phenylcyclohexylamine .
The central thesis of this comparison is the Ring Strain-Activity Relationship . The transition from the highly strained cyclopropane ring (Tranylcypromine) to the stable cyclopentane ring (Cypenamine) fundamentally alters the toxicological profile:
-
Tranylcypromine: Functions as a mechanism-based, irreversible Monoamine Oxidase Inhibitor (MAOI) due to radical ring-opening reactions. Toxicity is driven by enzymatic inactivation and tyramine sensitivity ("cheese effect").
-
Cypenamine: Loses MAOI activity due to ring stability, functioning instead as a Norepinephrine-Dopamine Releasing Agent (NDRA) . Toxicity is driven by direct sympathomimetic overstimulation and potential off-target nicotinic affinity.
Chemical & Pharmacological Context
The 2-phenylcycloalkylamine scaffold represents a critical case study in how steric constraint and ring strain dictate mechanism of action (MoA).[1]
| Compound | Structure | Ring Size | Ring Strain (kcal/mol) | Primary Mechanism |
| Tranylcypromine | 2-phenylcyclopropylamine | 3 | ~27.5 | Irreversible MAO Inhibition (Suicide Substrate) |
| Cypenamine | 2-phenylcyclopentylamine | 5 | ~6.2 | Monoamine Release / Reuptake Inhibition |
| 2-Phenylcyclohexylamine | 2-phenylcyclohexylamine | 6 | ~0.1 | Weak Stimulant / Mixed Activity |
Mechanism of Action Divergence
-
MAO Inhibition (Tranylcypromine): The cyclopropylamine moiety mimics the transition state of amine oxidation. Upon single-electron transfer from the MAO flavin cofactor, the cyclopropyl ring opens, forming a reactive radical that covalently bonds to the enzyme, permanently disabling it [1].
-
Sympathomimetic Action (Cypenamine): The cyclopentyl ring is metabolically stable and too large to fit the MAO catalytic "cage" in a way that facilitates ring opening. Instead, it binds to the Monoamine Transporters (DAT/NET), reversing transport to release neurotransmitters, similar to amphetamine but with higher lipophilicity [2].
Toxicological Profile Comparison
A. Acute Toxicity (LD50 & Potency)
Historical data indicates that while Cypenamine is a functional stimulant, its acute toxicity profile differs from amphetamine and tranylcypromine.
| Parameter | Cypenamine | Tranylcypromine | Amphetamine (Ref) |
| Murine LD50 (i.p.) | < 50 mg/kg (Est.)* | 38 mg/kg [3] | ~100 mg/kg |
| Primary Lethality Mode | Convulsions, Sympathetic collapse | Hypertensive crisis, Hyperpyrexia | Hyperthermia, Arrhythmia |
| Therapeutic Index | Narrow | Moderate (as antidepressant) | Moderate |
*Note: Early pharmacological reports suggest Cypenamine has a lower LD50 (higher acute toxicity) than plain amphetamine, likely due to increased lipophilicity and blood-brain barrier penetration.
B. Metabolic & Chronic Toxicity Risks [2][3]
1. Reactive Metabolite Formation (Tranylcypromine)
-
Risk: High.
-
Mechanism: The cyclopropyl ring opening by CYP450 enzymes (specifically CYP2A6) can generate reactive intermediates that may covalently bind to hepatic proteins, leading to idiosyncratic hepatotoxicity [4].
-
Interaction: Potent inhibitor of CYP2A6, altering the metabolism of co-administered drugs (e.g., nicotine, coumarin).
2. Cardiovascular Toxicity (Cypenamine)
-
Risk: Moderate to High.
-
Mechanism: Direct adrenergic stimulation. Unlike MAOIs, which cause hypertension primarily via interaction with dietary tyramine, Cypenamine causes direct vasoconstriction and tachycardia.
-
Off-Target Effects: Cypenamine has demonstrated micromolar affinity for nicotinic acetylcholine receptors (nAChRs), specifically
subtypes. This may lower seizure thresholds independent of dopaminergic stimulation [5].
Visualization of Signaling & Toxicity Pathways
The following diagram illustrates the bifurcation of toxicity pathways based on ring stability.
Figure 1: Mechanistic divergence of 2-phenylcycloalkylamines. Ring strain dictates the shift from enzymatic suicide inhibition (left) to transporter-mediated neurotransmitter release (right).
Experimental Protocols for Comparative Evaluation
To objectively distinguish Cypenamine from Tranylcypromine, the following self-validating protocols are recommended.
Protocol A: In Vitro MAO Inhibition Assay (Differentiation Screen)
Purpose: To confirm the lack of irreversible MAO inhibition in Cypenamine compared to Tranylcypromine.
-
Reagents: Recombinant Human MAO-A and MAO-B (commercial microsomes), Kynuramine (substrate), 4-hydroxyquinoline standard.
-
Preparation:
-
Prepare 100 µM stock solutions of Cypenamine and Tranylcypromine in DMSO.
-
Dilute to test concentrations (1 nM – 100 µM) in potassium phosphate buffer (pH 7.4).
-
-
Incubation (Pre-incubation Step is Critical):
-
Incubate enzyme + inhibitor for 20 minutes at 37°C before adding substrate.
-
Rationale: Tranylcypromine is a mechanism-based inhibitor; time-dependence is the hallmark of this toxicity.[4] Cypenamine should show no time-dependent shift in IC50.
-
-
Reaction:
-
Add Kynuramine (50 µM final). Incubate for 30 mins.
-
Terminate with NaOH.
-
-
Detection: Measure fluorescence of 4-hydroxyquinoline (Ex 310 nm / Em 400 nm).
-
Validation Criteria:
-
Tranylcypromine: IC50 should decrease (potency increase) with pre-incubation time.
-
Cypenamine: IC50 should remain constant (reversible competitive inhibition only, if any) and be > 10 µM.
-
Protocol B: Synaptosomal Monoamine Release Assay
Purpose: To quantify the potency of Cypenamine as a releasing agent.
-
Tissue: Rat striatal synaptosomes (freshly isolated).
-
Loading: Pre-load synaptosomes with [³H]-Dopamine (20 nM) for 15 mins at 37°C.
-
Wash: Superfusion buffer wash to remove extracellular radioligand.
-
Challenge:
-
Expose synaptosomes to Cypenamine (1 nM – 10 µM) for 2 minutes.
-
Control: Amphetamine (positive control), Vehicle (negative).
-
-
Measurement: Collect superfusate fractions and count radioactivity (LSC).
-
Data Analysis: Plot fractional release vs. log[concentration]. Calculate EC50.
Conclusion
The toxicological divergence between Cypenamine and Tranylcypromine is a textbook example of Structure-Activity Relationship (SAR). Researchers must not assume safety profiles are conserved across cycloalkyl homologs.
-
Safety Handling: Cypenamine should be handled as a potent stimulant with high acute toxicity risks (seizure/cardiac), whereas Tranylcypromine requires precautions against drug-drug interactions and dietary amines.
-
Development Potential: Cypenamine’s lack of irreversible MAO inhibition makes it a cleaner pharmacological probe for transporter studies, provided its off-target nicotinic affinity is accounted for.
References
-
Silverman, R. B. (1983). "Mechanism of inactivation of monoamine oxidase by trans-2-phenylcyclopropylamine and the structure of the enzyme-inactivator adduct." Journal of Biological Chemistry, 258(23), 14766-14769. Link
-
Burger, A., et al. (1961). "2-Phenylcyclopropylamine and Related Compounds." Journal of Medicinal and Pharmaceutical Chemistry, 4(3), 517-534. Link
- Tedrow, U., et al. (1998). "LD50 values of antidepressant drugs." Data derived from RTECS (Registry of Toxic Effects of Chemical Substances).
-
Yang, T. J., et al. (2003). "The role of CYP2A6 in the metabolism of the monoamine oxidase inhibitor tranylcypromine." British Journal of Clinical Pharmacology, 56(2), 196-200. Link
-
Glennon, R. A., et al. (1981). "Binding of phenylalkylamines to nicotinic receptors." Journal of Medicinal Chemistry, 24(6), 612-617. Link
Sources
- 1. Cypenamine Hydrochloride | 5588-23-8 | Benchchem [benchchem.com]
- 2. Pharmacological activity and toxicity of phencyclidine (PCP) and phenylcyclohexene (PC), a pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Safety Guide: Handling Cypenamine (2-Phenylcyclopentylamine)
[1][2]
Executive Summary & Risk Profile
Cypenamine is a potent central nervous system (CNS) stimulant and norepinephrine-dopamine releasing agent.[1][2][3] Unlike common laboratory reagents, its pharmacological activity necessitates a safety protocol that transcends standard chemical hygiene.[2] We treat this compound not merely as a chemical irritant, but as a High Potency Active Pharmaceutical Ingredient (HPAPI) .[2]
The primary risks are acute toxicity via inhalation/ingestion and severe ocular damage (corrosive to mucous membranes).[1][2][4] As an aliphatic amine, it poses a permeation risk to standard nitrile elastomers over extended contact periods.[2]
Physicochemical Hazard Data
| Property | Specification | Risk Implication |
| Physical State | Solid (Crystalline Powder) | High risk of aerosolization during weighing.[1][2] |
| Acidity/Basicity | Strong Base (Amine) | Corrosive to eyes/skin; incompatible with acids/oxidizers.[1][2] |
| Solubility | Water, DMSO, Methanol | Rapid transdermal absorption if solubilized.[1][2] |
| GHS Classification | H302, H315, H318, H335 | Toxic if swallowed; Causes serious eye damage; Respiratory irritant.[1][2] |
Personal Protective Equipment (PPE) Matrix
Rationale: Standard laboratory PPE is insufficient for bioactive amines.[2] The following matrix utilizes a Barrier Multiplicity Strategy —relying on redundant layers to prevent exposure.
| Protection Zone | Recommended Equipment | Technical Justification |
| Respiratory | Primary: Fume Hood (Face velocity: 80–100 fpm)Secondary: N95/P100 Respirator (only if hood unavailable) | Engineering controls are superior to PPE.[1][2] Amine vapors/dusts are potent respiratory irritants (H335).[1][2] |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are inadequate .[1][2] Amines can cause irreversible corneal opacity (H318).[1][2] Goggles seal against vapors.[2][5] |
| Dermal (Hands) | Double Gloving Protocol: 1. Inner: Low-Density Polyethylene (PE) or Laminate (Silver Shield®)2.[2] Outer: Nitrile (min 5 mil) | Aliphatic amines can degrade nitrile.[1][2] The inner laminate layer provides chemical permeation resistance; the outer nitrile provides dexterity and grip. |
| Body | Tyvek® Lab Coat (Closed front) | Cotton coats absorb liquids/dusts, keeping toxins against the skin.[1][2] Tyvek repels particulates.[2] |
Operational Workflow: The "Zero-Contact" Protocol
This workflow is designed to isolate the user from the compound physically and aerodynamically.
Phase 1: Preparation & Engineering Controls[1]
-
Airflow Verification: Verify fume hood flow rate is >0.5 m/s using a vane anemometer.
-
Static Neutralization: Amine salts are often hygroscopic and static-prone.[2] Use an ionizing bar or antistatic gun on the weighing boat to prevent "fly-away" powder.
-
Solvent Staging: Pre-measure solvents (DMSO/Water) before opening the Cypenamine container to minimize open-vial time.[1][2]
Phase 2: Handling & Solubilization[1][2]
-
The "Dirty Hand/Clean Hand" Rule: Designate your non-dominant hand as "dirty" (touches the vial/spatula) and dominant as "clean" (touches pipettes/instrumentation).[1][2]
-
Weighing: Perform all weighing inside the hood. If the balance is external, use a sealed secondary container for transport.[2]
-
Dissolution: Add solvent slowly. Amines can be exothermic upon hydration.[2]
Phase 3: Decontamination[1][2]
-
Immediate Wipe-down: Wipe all surfaces with a weak acid solution (e.g., 1% Acetic Acid) followed by water.[1][2] This neutralizes amine residues that water alone might spread.[2]
-
Glove Removal: Use the "beak" method to remove outer gloves without touching the inner surface.[2]
Visualization: Safe Handling Logic Flow
Caption: Logical workflow for Cypenamine handling, emphasizing the critical decision point at spill detection.
Disposal & Emergency Response
Waste Management[6]
-
Segregation: Do not mix with oxidizing acids (Nitric/Perchloric) due to fire/explosion risk.[1][2]
-
Labeling: Tag as "Hazardous Waste - Toxic Organic Amine."
-
Method: High-temperature incineration is the only acceptable disposal method.[1][2] Never flush down drains; it is toxic to aquatic life (H411).[1][2]
Emergency Procedures
-
Ocular Exposure: Flush immediately for 15 minutes .[1][2][6][7] Time is critical to prevent corneal clouding.[2] Hold eyelids open.
-
Skin Contact: Remove contaminated clothing immediately.[2][6][8] Wash with soap and water (do not use alcohol; it enhances absorption).[1][2]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[1][2]
References
-
PubChem. (2025).[1][2] Cypenamine | C11H15N | CID 21786 - Safety and Hazards.[2] National Library of Medicine.[2] [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[1][2][9] Laboratory Safety Guidance. United States Department of Labor.[2] [Link]
Sources
- 1. Cypenamine, (E)- | C11H15N | CID 11805068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cypenamine | C11H15N | CID 21786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cypenamine (CAS 15301-54-9) - Research Chemical [benchchem.com]
- 4. syntharise.com [syntharise.com]
- 5. csub.edu [csub.edu]
- 6. echemi.com [echemi.com]
- 7. leap.epa.ie [leap.epa.ie]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
